4-Bromo-1-chloro-2-iodobenzene
Description
Properties
IUPAC Name |
4-bromo-1-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVDPJAUWVJWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679547 | |
| Record name | 4-Bromo-1-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-49-0 | |
| Record name | 4-Bromo-1-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-1-CHLORO-2-IODOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-chloro-2-iodobenzene
Foreword: The Strategic Utility of Polysubstituted Halobenzenes
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold provides a powerful toolkit for molecular innovation. 4-Bromo-1-chloro-2-iodobenzene stands as a quintessential example of such a versatile intermediate. Its unique arrangement of bromine, chlorine, and iodine on a benzene ring offers a platform for sequential, site-selective functionalization. The differing reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allow for a programmed and highly controlled construction of complex molecular architectures.[1] This guide provides a detailed exploration of the synthesis and comprehensive characterization of this valuable building block, offering both theoretical grounding and practical, field-tested protocols for researchers and drug development professionals.
Retrosynthetic Analysis and Synthesis Strategy
The most reliable and common strategy for introducing a halogen at a specific position on an aromatic ring, especially when replacing an amino group, is the Sandmeyer reaction.[2][3][4] This venerable yet powerful transformation proceeds via an aryl diazonium salt intermediate, which can then be displaced by a variety of nucleophiles, including halides.
Our retrosynthetic approach for this compound identifies 4-bromo-2-iodoaniline as the logical starting material. The core transformation involves the conversion of the primary amino group into a chloro group.
References
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-chloro-2-iodobenzene
This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 4-Bromo-1-chloro-2-iodobenzene (CAS: 774608-49-0).[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation of this complex halogenated aromatic compound.
Introduction
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃BrClI and a molecular weight of 317.35 g/mol .[1] The precise arrangement of three different halogen atoms on the benzene ring makes its unambiguous structural confirmation essential, yet challenging. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide explains the expected spectral features and provides robust protocols for data acquisition, ensuring scientific integrity and reproducibility.
It is crucial to distinguish this compound from its isomers, such as 4-Bromo-2-chloro-1-iodobenzene (CAS: 31928-47-9), as the differing substitution patterns will lead to distinct spectroscopic signatures.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are vital.
Expertise & Experience: The Rationale Behind NMR Analysis
The substitution pattern of this compound leaves three protons on the aromatic ring. Their chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effects (inductive and resonance) of the halogen substituents. The electronegativity and size of the halogens (I > Br > Cl in terms of polarizability, but Cl > Br > I in electronegativity) create a unique electronic environment for each proton and carbon, allowing for their differentiation.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The three aromatic protons are expected to be in the range of 6.5-8.0 ppm, a region characteristic of aromatic hydrogens.[3] They will appear as a complex multiplet system due to spin-spin coupling.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~7.8 | d (doublet) | J(H3-H5) = ~2-3 Hz (meta) |
| H-5 | ~7.5 | dd (doublet of doublets) | J(H5-H6) = ~8-9 Hz (ortho), J(H5-H3) = ~2-3 Hz (meta) |
| H-6 | ~7.2 | d (doublet) | J(H6-H5) = ~8-9 Hz (ortho) |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.
Interpretation:
-
H-3: This proton is flanked by two large halogen atoms (Iodo and Bromo group), which would deshield it, shifting it downfield. It will be split into a doublet by the meta-coupling to H-5.
-
H-5: This proton is ortho to H-6 and meta to H-3, resulting in a doublet of doublets.
-
H-6: This proton is ortho to H-5 and adjacent to the chloro group, resulting in a doublet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. Aromatic carbons typically resonate between 110 and 140 ppm.[4] The carbons directly attached to the halogens will have their chemical shifts significantly influenced.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-Cl) | ~130-135 | Attached to electronegative Cl |
| C-2 (C-I) | ~90-95 | The "heavy atom effect" of iodine shifts the attached carbon upfield. |
| C-3 (C-H) | ~135-140 | Deshielded by adjacent halogens |
| C-4 (C-Br) | ~120-125 | Attached to Br |
| C-5 (C-H) | ~130-135 | |
| C-6 (C-H) | ~128-132 |
Note: These are predicted values based on empirical data for similar compounds.[5][6]
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR).[7]
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8]
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For solid samples, Magic Angle Spinning (MAS) is employed to reduce anisotropic broadening.[10][11]
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups and confirming the aromatic nature of the compound.
Expertise & Experience: Interpreting the Vibrational Landscape
The IR spectrum of an aromatic compound is characterized by several key regions.[12] For this compound, we expect to see C-H stretching vibrations characteristic of the aromatic ring, C=C stretching vibrations within the ring, and C-H out-of-plane bending vibrations that are diagnostic of the substitution pattern. The C-X (halogen) stretches will appear in the fingerprint region.
FT-IR Spectroscopy: Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| 1600-1585 | Aromatic C=C Ring Stretch | Medium |
| 1500-1400 | Aromatic C=C Ring Stretch | Medium to Strong |
| 900-675 | C-H Out-of-plane Bending | Strong |
| 1100-1000 | C-Cl Stretch | Medium to Strong |
| 700-600 | C-Br Stretch | Medium to Strong |
| 600-500 | C-I Stretch | Medium to Strong |
Note: Data is based on typical ranges for aromatic halogenated compounds.[13][14] The IR spectrum for the isomer 4-Bromo-2-chloro-1-iodobenzene is available and shows characteristic peaks in these regions.[2]
Interpretation:
-
The presence of a peak just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[3]
-
The sharp peaks in the 1600-1400 cm⁻¹ region confirm the presence of the benzene ring.
-
The pattern of strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the ring. For a 1,2,4,5-tetrasubstituted pattern (considering the positions of H and halogens), specific out-of-plane bending modes are expected.
-
The C-X stretches are found in the lower frequency fingerprint region and can be complex to assign individually without computational modeling.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
FT-IR Workflow Diagram
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Expertise & Experience: Decoding Fragmentation
For this compound, Electron Ionization (EI) is a common technique. EI is a hard ionization method that causes extensive fragmentation.[15] The most crucial feature will be the molecular ion peak (M⁺). Due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a characteristic cluster of peaks, which is a definitive signature for compounds containing these elements.
Mass Spectrometry: Expected Data and Interpretation
| m/z Value | Ion | Interpretation |
| 316/318/320 | [C₆H₃³⁵Cl⁷⁹Br¹²⁷I]⁺, etc. | Molecular Ion (M⁺) cluster. The relative intensities of these peaks will be characteristic of the presence of one Br and one Cl atom. |
| 189/191/193 | [M - I]⁺ | Loss of an iodine radical. |
| 237/239 | [M - Br]⁺ | Loss of a bromine radical. |
| 281/283 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 110/112 | [C₆H₃Cl]⁺ / [C₆H₄Br]⁺ fragments | Further fragmentation products. |
Note: The m/z values are for the most abundant isotopes. The full isotopic pattern should be analyzed for confirmation.
Interpretation:
-
Molecular Ion (M⁺): The presence of a strong molecular ion signal is expected.[16] The isotopic pattern of this cluster will be the most telling feature.
-
Fragmentation: The weakest bond, C-I, is expected to cleave first, leading to a significant [M - I]⁺ peak. Subsequent losses of Br, Cl, and H atoms, as well as fragmentation of the benzene ring, will also be observed.[17]
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and enters the ion source.
-
It is bombarded with high-energy electrons (typically 70 eV for EI) to generate positively charged ions.[15]
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions.
-
The signals are compiled to generate a mass spectrum.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
References
- 1. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. rsc.org [rsc.org]
- 6. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR [m.chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Nmr spectroscopy for solids | Bruker [bruker.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
physical and chemical properties of 4-Bromo-1-chloro-2-iodobenzene
An In-depth Technical Guide to 4-Bromo-1-chloro-2-iodobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a tri-halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique substitution pattern, featuring three distinct halogens on a benzene ring, provides a versatile platform for sequential and site-selective chemical modifications. The differential reactivity of the iodine, bromine, and chlorine substituents allows for a strategic approach to the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the realm of drug development.
Introduction: The Strategic Utility of a Multi-halogenated Intermediate
In the landscape of organic synthesis, building blocks that offer precise control over molecular architecture are invaluable. This compound (CAS Nos. 31928-47-9 and 774608-49-0) emerges as a critical precursor for creating multi-substituted aromatic systems.[1][2][3] The primary strategic advantage of this molecule lies in the hierarchical reactivity of its carbon-halogen bonds. The carbon-iodine bond is the most labile and susceptible to reactions like cross-coupling, followed by the carbon-bromine bond, and finally the more robust carbon-chlorine bond.[4] This predictable reactivity allows chemists to introduce different functional groups in a stepwise manner, making it an indispensable tool in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[3][5][6]
Physicochemical Properties
The physical and chemical characteristics of this compound define its handling, storage, and reaction conditions. It presents as a white or colorless to yellow solid or liquid, a characteristic attributable to its relatively low melting point.[1][7]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClI | [1][2][8][9] |
| Molecular Weight | 317.35 g/mol | [1][2][9] |
| CAS Number | 31928-47-9, 774608-49-0 | [1][2][8][9] |
| IUPAC Name | This compound | [8][9] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid | [1][7] |
| Melting Point | 30.5 - 39.5 °C | [8] |
| Boiling Point | 103-105 °C | [1] |
| Density | ~2.272 - 2.3 g/cm³ | [1][2] |
| Flash Point | 125.2 °C | [2] |
| Solubility | Insoluble in water (3.5E-3 g/L at 25 °C, calculated) | [10] |
| InChI Key | JNVDPJAUWVJWAB-UHFFFAOYSA-N | [2][9] |
| SMILES | C1=CC(=C(C(=C1)Cl)I)Br | [8] |
Synthesis and Production
The synthesis of this compound is typically achieved via a Sandmeyer-type reaction starting from a substituted aniline. The following protocol outlines a common laboratory-scale synthesis from 4-bromo-2-iodoaniline.
Experimental Protocol: Synthesis via Diazotization-Chlorination
This protocol is adapted from established methods for the conversion of anilines to aryl halides.[11] The core of this procedure is the generation of a diazonium salt from 4-bromo-2-iodoaniline, which is subsequently displaced by a chlorine atom using a copper(II) chloride catalyst.
Materials:
-
4-bromo-2-iodoaniline (10.0 mmol, 2.98 g)
-
Copper(II) chloride (12.0 mmol, 1.62 g)
-
tert-Butyl nitrite (15.0 mmol, 1.55 g)
-
Acetonitrile (50 ml total)
-
20% Hydrochloric acid
-
Diethyl ether or Dichloromethane
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend copper(II) chloride (1.62 g) and tert-butyl nitrite (1.55 g) in 40 ml of acetonitrile.
-
Heating: Heat the suspension to 60°C with stirring.
-
Aniline Addition: Dissolve 4-bromo-2-iodoaniline (2.98 g) in 10 ml of acetonitrile. Add this solution dropwise to the heated reaction mixture over a period of approximately 50 minutes.
-
Causality Insight: The dropwise addition is critical to control the rate of the exothermic diazotization reaction and prevent the accumulation of unstable diazonium salts, thereby minimizing side reactions.
-
-
Reaction Completion: Continue stirring the reaction mixture at 60°C for 1 hour after the addition is complete to ensure full conversion.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 ml of 20% hydrochloric acid.
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (2 x 30 ml). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any residual iodine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using hexane as the eluent.
-
Self-Validation: The purity of the final product, this compound (expected yield: ~76%), should be confirmed by GC-MS and ¹H NMR spectroscopy.
-
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic power of this compound stems from the differential reactivity of its three halogen atoms. This allows for selective functionalization through various cross-coupling reactions.
-
Carbon-Iodine (C-I) Bond: This is the weakest and most reactive C-X bond in the molecule. It readily undergoes reactions like Suzuki, Stille, Sonogashira, and Heck couplings under relatively mild conditions, leaving the C-Br and C-Cl bonds intact.[5] This is the primary site for initial modification.
-
Carbon-Bromine (C-Br) Bond: More stable than the C-I bond, the C-Br bond can be activated for cross-coupling reactions under more forcing conditions (e.g., using different catalysts, ligands, or higher temperatures) after the C-I position has been functionalized.
-
Carbon-Chlorine (C-Cl) Bond: This is the strongest and least reactive bond. Its activation typically requires specialized catalytic systems and harsher conditions, allowing it to be preserved while the other two sites are manipulated.
This reactivity hierarchy enables a programmed, multi-step synthesis from a single starting material.
Diagram: Regioselective Reactivity Hierarchy
Caption: Sequential functionalization based on C-X bond reactivity.
Applications in Drug Development and Research
This compound is a valued building block in medicinal chemistry and agrochemical development.[3][6] Its utility is primarily in the construction of complex molecular scaffolds where precise substituent placement is necessary to optimize biological activity.
-
Scaffold Elaboration: It serves as a foundational scaffold onto which various pharmacophores can be introduced sequentially. This enables the rapid generation of diverse compound libraries for high-throughput screening.
-
Fine-tuning Pharmacokinetics: Halogen atoms are known to influence a drug's metabolic stability and binding affinity.[6] The ability to selectively replace the halogens on this scaffold with other groups allows for the fine-tuning of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Synthesis of APIs: It is a documented precursor in the synthesis of various complex drug molecules and active pharmaceutical ingredients.[3]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: The compound is classified with several hazard statements, including:
-
Precautions for Safe Handling:
-
Work in a well-ventilated area or a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Avoid breathing dust, fumes, or vapors.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
-
Storage:
References
- 1. 4-BROMO-2-CHLORO-1-IODOBENZENE CAS#: 31928-47-9 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 7. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]
- 8. 4-Bromo-2-chloro-1-iodobenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS # 774608-49-0, this compound - chemBlink [chemblink.com]
- 11. This compound | 774608-49-0 [chemicalbook.com]
- 12. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]
The Halogenated Benzene Blueprint: A Technical Guide to the Crystal Structure Analysis of 4-Bromo-1-chloro-2-iodobenzene
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Bromo-1-chloro-2-iodobenzene, a halogenated benzene derivative of interest to researchers in medicinal chemistry and materials science. While a published crystal structure for this specific isomer is not currently available, this document serves as a detailed procedural blueprint, guiding researchers through the essential stages of synthesis, crystallization, data collection, structure solution, and refinement. By presenting a hypothetical yet scientifically rigorous case study, we aim to equip researchers with the expertise to navigate the challenges inherent in the structural elucidation of small organic molecules. The pivotal role of intermolecular interactions, particularly halogen bonding, in the solid-state architecture is also explored through techniques such as Hirshfeld surface analysis.
Introduction: The Significance of Halogenated Arenes in Drug Discovery and Materials Science
Halogenated benzene rings are ubiquitous scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of halogen atoms onto an aromatic core profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the ability of halogens to participate in specific and directional non-covalent interactions, most notably halogen bonding, makes them powerful tools in the realm of crystal engineering—the rational design of crystalline solids with desired properties.
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's solid-state properties, such as solubility, dissolution rate, and bioavailability. For drug development professionals, an unambiguous determination of the crystal structure is a critical component of intellectual property and regulatory submissions. This guide, therefore, offers a detailed methodology for the structural analysis of this compound, a representative tri-substituted halogenated benzene.
Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals
A robust and reproducible synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A plausible and efficient route to this compound is via a Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1][2][3][4]
Proposed Synthesis of this compound
A potential synthetic pathway could start from a commercially available aniline precursor, such as 4-bromo-2-chloroaniline. The synthesis would proceed in two key steps: diazotization of the aniline followed by an iodine substitution.
Experimental Protocol:
-
Diazotization: 4-bromo-2-chloroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Iodination (Sandmeyer-type reaction): A solution of potassium iodide in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the potassium iodide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of the desired product is often indicated by a color change and the precipitation of a solid.
-
Work-up and Purification: The crude product is extracted from the reaction mixture using an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.
Common Crystallization Methods:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
For this compound, a non-polar, solid compound, slow evaporation from a solvent such as dichloromethane or a mixture of dichloromethane and hexane would be a logical starting point.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
1. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[6]
2. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5]
- Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
- Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data with sufficient redundancy and resolution. This typically involves rotating the crystal through a series of angles while collecting diffraction images.[6][7]
3. Data Reduction and Structure Solution:
- The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
- The space group is determined from the systematic absences in the diffraction data.
- The initial atomic positions are determined using direct methods or Patterson methods, often implemented in software packages like SHELXS.
4. Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL.[8][9][10] This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and other parameters to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored using R-factors (R1 and wR2).
Hypothetical Crystal Structure Analysis of this compound
As no experimental data is publicly available, the following section presents a hypothetical yet plausible crystal structure analysis for this compound. This is intended to illustrate the expected outcomes and the nature of the analysis.
Crystallographic Data
The following table summarizes hypothetical crystallographic data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₃BrClI |
| Formula Weight | 317.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(3) |
| b (Å) | 6.123(2) |
| c (Å) | 15.432(5) |
| α (°) | 90 |
| β (°) | 102.54(1) |
| γ (°) | 90 |
| Volume (ų) | 785.1(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.682 |
| Absorption Coefficient (mm⁻¹) | 9.531 |
| F(000) | 568 |
| Reflections Collected | 7250 |
| Independent Reflections | 1805 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.082 |
| R indices (all data) | R1 = 0.048, wR2 = 0.089 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure and Intermolecular Interactions
In the solid state, the planar benzene ring of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Given the presence of three different halogen atoms, a rich variety of non-covalent interactions, particularly halogen bonding, is anticipated.
The following diagram illustrates a potential packing motif dominated by halogen bonds.
Caption: A schematic of potential halogen bonding interactions in the crystal lattice.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.
For this compound, the Hirshfeld surface analysis would likely reveal distinct red spots on the dnorm map, corresponding to the close contacts involved in halogen bonding (e.g., I···Cl, Br···I, etc.). The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. A significant contribution from I···Cl, Br···I, and other halogen-involved contacts would be expected, confirming the importance of these interactions in the crystal packing.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the crystal structure analysis of this compound, from synthesis to advanced structural analysis. While a definitive crystal structure for this compound remains to be determined, the methodologies outlined herein are robust and widely applicable to the study of small organic molecules. The elucidation of the crystal structure of this and related halogenated benzenes will undoubtedly provide valuable insights into the role of halogen bonding in crystal engineering and its implications for the design of new pharmaceuticals and functional materials. It is our hope that this guide will serve as a valuable resource for researchers in these fields, empowering them to confidently tackle the challenges of solid-state structural characterization.
References
- 1. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chloro-1-iodobenzene | 31928-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]
- 4. 4-Bromo-2-chloro-1-iodobenzene | CAS#:31928-47-9 | Chemsrc [chemsrc.com]
- 5. 4-BROMO-2-CHLORO-1-IODOBENZENE CAS#: 31928-47-9 [amp.chemicalbook.com]
- 6. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]
- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 8. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 31928-47-9|4-Bromo-2-chloro-1-iodobenzene|BLD Pharm [bldpharm.com]
- 10. Search - Access Structures [ccdc.cam.ac.uk]
- 11. Synthonix, Inc > 31928-47-9 | 4-Bromo-2-chloro-1-iodobenzene [synthonix.com]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromo-1-chloro-2-iodobenzene in Complex Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block with Orthogonal Reactivity
4-Bromo-1-chloro-2-iodobenzene (CAS No. 774608-49-0) is a strategically substituted benzene ring bearing three different halogen atoms: iodine, bromine, and chlorine.[1][2] The distinct and well-defined reactivity hierarchy of these halogens (I > Br > Cl) in common cross-coupling reactions makes this compound an invaluable tool for medicinal and materials chemists.[3] This "orthogonal" reactivity allows for selective, stepwise functionalization of the aromatic core, providing a powerful platform for the synthesis of complex, multi-substituted molecules.[3] This guide will explore the practical aspects of sourcing and handling this reagent, its characteristic chemical behavior, and its application in modern synthetic chemistry.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities, with ≥97% being common for laboratory use.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Varies | Grams to Kilograms |
| Key Organics | >95% | Milligrams to Grams |
| BLD Pharm | ≥97% | Grams to Kilograms |
| Synthonix | 98% | Grams |
| TCI America | >97.0% (GC) | Grams to Kilograms |
Note: This table is not exhaustive and represents a snapshot of common suppliers. Availability and purity may vary. Researchers should always consult the supplier's certificate of analysis for lot-specific data.
The compound is typically a white to off-white or brown solid.[4] Due to its classification as an irritant and being harmful if swallowed, appropriate safety precautions must be taken during handling.[1][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in synthetic workflows.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 774608-49-0 | [1][2] |
| Molecular Formula | C₆H₃BrClI | [1][5] |
| Molecular Weight | 317.35 g/mol | [1][5] |
| Appearance | White or colorless to yellow powder/lump to clear liquid | [4] |
Expected Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show three aromatic protons, likely appearing as complex multiplets or distinct doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effects of the three different halogen substituents.
-
¹³C NMR: The spectrum should exhibit six distinct signals for the aromatic carbons, with their chemical shifts being significantly influenced by the electronegativity and size of the attached halogen atoms.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak (M⁺) would be expected around m/z 316, accompanied by other significant peaks corresponding to the various isotopic combinations.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic ring, as well as C-C stretching and C-H bending vibrations. The C-X (X = I, Br, Cl) stretching vibrations will appear in the fingerprint region.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.
GHS Hazard Statements:
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
Use of a NIOSH/MSHA-approved respirator may be necessary depending on the scale and nature of the work.
Storage and Disposal:
The compound should be stored in a tightly sealed container in a cool, dry place.[3] All waste material should be disposed of in accordance with local, state, and federal regulations.
Synthetic Protocols and Methodologies
The primary synthetic route to this compound and its isomers is through a Sandmeyer-type reaction, starting from the corresponding aniline precursor.
Representative Synthesis of a Halogenated Benzene via Sandmeyer Reaction
The following is a generalized protocol for the synthesis of a tri-halogenated benzene from an aniline precursor, based on established methodologies for similar compounds.[8] This protocol should be adapted and optimized for the specific synthesis of this compound from 4-bromo-2-chloroaniline.
Step 1: Diazotization of the Aniline Precursor
-
Suspend the starting aniline (e.g., 4-bromo-2-chloroaniline) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. The addition may be exothermic, and cooling may be required to maintain control of the reaction.
-
Vigorous evolution of nitrogen gas will occur as the diazonium group is replaced by iodine.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Generalized Sandmeyer reaction workflow for the synthesis of this compound.
Applications in Advanced Organic Synthesis
The unique structural arrangement of this compound makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility. This allows for a programmed, sequential introduction of different functional groups onto the aromatic ring.
Sequential Cross-Coupling Reactions
The most powerful application of this reagent is in sequential cross-coupling reactions. A typical strategy involves first targeting the most reactive C-I bond, followed by reaction at the C-Br bond, and finally, if required, functionalization of the least reactive C-Cl bond.
Illustrative Reaction Pathway:
-
Sonogashira or Suzuki Coupling at the C-I Position: The C-I bond can be selectively coupled with an alkyne (Sonogashira reaction) or a boronic acid (Suzuki reaction) under relatively mild conditions, leaving the C-Br and C-Cl bonds intact.
-
Suzuki or Heck Coupling at the C-Br Position: The resulting product from the first step can then be subjected to a second cross-coupling reaction, typically under more forcing conditions, to functionalize the C-Br bond.
-
Functionalization of the C-Cl Position: While the C-Cl bond is the most challenging to activate, modern catalyst systems with bulky, electron-rich phosphine ligands can enable its coupling, allowing for the synthesis of fully substituted benzene derivatives.
dot graph G { layout=dot; rankdir="LR"; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: A conceptual workflow for the sequential functionalization of this compound.
Application in Pharmaceutical Synthesis
A notable application of related isomers is in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. While not the exact starting material, the synthesis of a key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlights the importance of this substitution pattern in constructing complex drug molecules.[9] The bromo- and chloro-substituents are strategically positioned to facilitate the subsequent formation of the C-glycoside bond, a critical step in the synthesis of Dapagliflozin.
Conclusion
This compound is a highly versatile and strategically important building block for researchers in organic synthesis. Its commercial availability, coupled with the well-defined and predictable reactivity of its three distinct halogen substituents, provides a robust platform for the construction of complex, multi-functionalized aromatic compounds. A thorough understanding of its properties, handling requirements, and reactivity in sequential cross-coupling reactions empowers chemists to design and execute efficient and elegant synthetic routes towards novel pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]
- 5. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 7. 31928-47-9|4-Bromo-2-chloro-1-iodobenzene|BLD Pharm [bldpharm.com]
- 8. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
A Guide to the Regioselective Synthesis of 4-Bromo-1-chloro-2-iodobenzene: A Strategic Approach for Pharmaceutical and Materials Science Intermediates
Abstract
4-Bromo-1-chloro-2-iodobenzene is a highly valuable tri-halogenated aromatic compound, serving as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of its three halogen substituents (I, Br, Cl), which allows for sequential and site-specific modifications through various cross-coupling reactions.[1] However, the synthesis of this molecule presents a significant regiochemical challenge: the precise installation of three different halogens at defined positions on a benzene ring. Direct electrophilic halogenation of a disubstituted benzene often leads to isomeric mixtures that are difficult to separate. This guide provides an in-depth, technically-focused protocol for the regioselective synthesis of this compound, centered on a robust and reliable Sandmeyer-type reaction. We will detail the strategic rationale, a step-by-step experimental protocol, and the critical parameters that ensure a high-yield, high-purity outcome.
Introduction: The Strategic Value of Polysubstituted Haloarenes
Halogenated benzenes are foundational starting materials for a vast array of medical and agricultural chemicals.[2] The target molecule of this guide, this compound (CAS No: 774608-49-0), is a premier example of a specialized synthetic intermediate.[1][3] The distinct electronic and steric properties of the iodine, bromine, and chlorine atoms, and their specific placement on the aromatic ring, create a powerful platform for chemists. This unique arrangement enables selective functionalization, making it an indispensable reagent for constructing novel drug candidates and functional materials with tailored electronic or optical properties.[1]
The primary synthetic hurdle is achieving perfect regiocontrol. An electrophilic iodination of 4-bromo-1-chlorobenzene, for instance, would be governed by the competing ortho-, para-directing effects of both the chloro and bromo substituents, inevitably leading to a mixture of products. To overcome this, a more strategic approach is required where the position of the final halogen is unambiguously predetermined. The Sandmeyer reaction, which converts a primary aromatic amine into a halogen via a diazonium salt intermediate, provides this necessary control.
Synthetic Strategy: A Retrosynthetic Approach
The most effective strategy for the unambiguous synthesis of this compound is to introduce the iodo group last, at a position formerly occupied by an amino group. This retrosynthetic analysis points to 4-bromo-1-chloro-2-aminobenzene (also known as 5-bromo-2-chloroaniline) as the key precursor.
Caption: Retrosynthetic analysis for this compound.
This strategy is superior because the position of the amine dictates the final position of the iodine atom, circumventing the regioselectivity issues inherent in electrophilic aromatic substitution on the dihalobenzene core.
Core Synthesis Protocol: The Sandmeyer Reaction
This protocol is adapted from established methodologies for the conversion of haloanilines to iodo-haloarenes.[4][5] It is a self-validating system where control over temperature and reagent addition are paramount to success.
Principle of the Reaction
The synthesis occurs in two main stages performed sequentially in the same reaction vessel (a "one-pot" method):
-
Diazotization: The primary amine of 5-bromo-2-chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is a superb leaving group.
-
Iodide Substitution: The unstable diazonium salt is immediately treated with a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, displacing the nitrogen gas (N₂) from the aromatic ring to form the desired C-I bond.
Reagents and Materials
| Reagent/Material | Molecular Wt. | Quantity | Moles | Equivalents |
| 5-Bromo-2-chloroaniline | 206.45 g/mol | 10.0 g | 0.0484 | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 g/mol | 30 mL | - | - |
| Deionized Water | 18.02 g/mol | 150 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 3.7 g | 0.0536 | 1.1 |
| Potassium Iodide (KI) | 166.00 g/mol | 12.1 g | 0.0729 | 1.5 |
| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - | - |
| Sodium Thiosulfate (10% aq. sol.) | 158.11 g/mol | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq. sol.) | 84.01 g/mol | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | ~5 g | - | - |
Detailed Step-by-Step Methodology
I. Diazotization
-
Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 5-bromo-2-chloroaniline (10.0 g, 0.0484 mol) and 100 mL of deionized water.
-
Acidification: While stirring, slowly add concentrated sulfuric acid (30 mL) to the suspension. The reaction is exothermic and will generate heat. Allow the mixture to stir until a fine, uniform slurry of the amine salt is formed.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to between 0 °C and 5 °C. It is critical to maintain this temperature range for the stability of the diazonium salt.
-
Nitrite Addition: Dissolve sodium nitrite (3.7 g, 0.0536 mol) in 20 mL of deionized water and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine slurry over 30-40 minutes. Ensure the temperature does not rise above 5 °C.
-
Causality Insight: Slow addition is essential to control the exothermic reaction and prevent the premature decomposition of the highly reactive nitrous acid and the resulting diazonium salt.
-
-
Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The solution should appear clear or slightly yellow.
II. Iodide Substitution & Workup 6. Iodide Addition: In a separate beaker, dissolve potassium iodide (12.1 g, 0.0729 mol) in 30 mL of deionized water. While maintaining the cold temperature, add this KI solution dropwise to the diazonium salt solution. 7. Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Then, gently heat the mixture to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed.
- Causality Insight: Gentle heating facilitates the substitution reaction and ensures the complete decomposition of the diazonium salt, driving the reaction to completion.
- Quenching & Extraction: Cool the dark-colored mixture back to room temperature. Add 100 mL of dichloromethane (DCM). To remove the excess iodine that gives the solution a dark color, add 10% aqueous sodium thiosulfate solution portion-wise until the organic layer becomes pale yellow.
- Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.
- Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
III. Purification 11. Column Chromatography: The crude product can be purified by flash column chromatography on silica gel, eluting with hexane or a hexane/ethyl acetate gradient to afford the pure this compound.
Expected Outcome and Characterization
-
Yield: 75-85%
-
Appearance: A white to light yellow solid or oil.[6]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the correct substitution pattern and molecular weight (317.35 g/mol ).[3][7]
Experimental Workflow and Safety
The entire process, from starting material to purified product, follows a logical sequence of synthesis, extraction, and purification.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diazonium Salts: Solid diazonium salts can be explosive. This protocol is designed to keep the salt in a cold aqueous solution where it is much less hazardous. Never attempt to isolate the diazonium salt intermediate.
-
Product: Halogenated aromatic compounds should be considered toxic and handled with care.[3]
Conclusion
The regioselective synthesis of this compound is most reliably achieved through a Sandmeyer reaction starting from 5-bromo-2-chloroaniline. This method provides absolute control over the placement of the iodo group, overcoming the inherent regiochemical ambiguities of direct electrophilic substitution. By carefully controlling key parameters, particularly temperature during the diazotization step, this protocol offers researchers and drug development professionals a robust and scalable route to a high-purity, versatile chemical building block essential for modern organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0154236B1 - Process for producing a halobenzene - Google Patents [patents.google.com]
- 3. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 5. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]
- 7. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Challenge of Precision with Tri-Halogenated Intermediates
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-chloro-2-iodobenzene
This compound is a highly functionalized aromatic compound, serving as a critical building block in advanced organic synthesis. Its utility in the development of novel pharmaceuticals and complex materials stems from the differential reactivity of its three distinct halogen substituents (I, Br, Cl), which allows for selective, sequential cross-coupling reactions.[1] However, the very feature that makes this molecule a powerful synthetic tool—the presence of the electropositive iodine atom—also introduces inherent stability challenges. The carbon-iodine bond is the most labile of the three carbon-halogen bonds present, making the compound susceptible to degradation if not handled and stored with meticulous care.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for understanding and managing the stability of this compound. By moving beyond simple procedural lists to explain the underlying chemical principles, this document aims to empower users to ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.
Core Physicochemical & Hazard Profile
A foundational understanding of the compound's properties is essential before discussing its stability. The data below has been consolidated from multiple supplier safety data sheets and chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 774608-49-0 | [2] |
| Molecular Formula | C₆H₃BrClI | [2][3] |
| Molecular Weight | 317.35 g/mol | [2][3] |
| Appearance | White or Colorless to Yellow powder, lump, or solid | [4] |
| Melting Point | 30.5-39.5 °C (clear melt) | [5] |
| Boiling Point | 146 - 148 °C | [6] |
| Key Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3][7] |
Note: The observed yellowing of the material is often a primary visual indicator of potential degradation.
Chemical Stability and Degradation Pathways
While the compound is generally stable under recommended conditions, its long-term integrity is primarily threatened by light.[7] The principal mechanism of degradation is the homolytic cleavage of the C-I bond, which has the lowest bond dissociation energy compared to the C-Br and C-Cl bonds.
Primary Degradation Driver: Photolysis
The C-I bond is susceptible to cleavage upon exposure to UV light. This photolytic degradation generates an aryl radical and an iodine radical, which can then participate in a cascade of secondary reactions, leading to impurities and a reduction in the purity of the material.
Caption: Potential photolytic degradation pathway of this compound.
This sensitivity is a critical consideration. Storing the material in transparent or even amber glass containers on an open bench is strongly discouraged, as ambient laboratory lighting can be sufficient to initiate degradation over time.
Recommended Storage and Handling Protocols
To preserve the compound's purity and ensure experimental reproducibility, the following tiered storage strategy is recommended. These protocols are synthesized from best practices documented in safety data sheets.[6][7][8][9]
Long-Term Archival Storage (> 6 months)
This protocol is designed to maximize shelf-life by minimizing exposure to all potential degradation triggers.
Methodology:
-
Container Selection: Use an opaque container, such as a borosilicate glass vial wrapped completely in aluminum foil or a commercially available light-blocking container.
-
Inert Atmosphere: Before sealing, flush the container headspace with an inert gas (Argon or Nitrogen) for 30-60 seconds. This displaces oxygen and moisture, preventing potential oxidative processes.
-
Sealing: Seal the container tightly with a high-quality, chemically resistant cap, such as one with a PTFE liner. For ultimate protection, wrap the cap-container interface with Parafilm®.
-
Temperature Control: Store the sealed container in a refrigerator at 2-8°C .[10] Some suppliers recommend cool storage below 15°C, but refrigeration provides a more robustly controlled environment.
-
Labeling: Clearly label the container with the compound name, date of storage, and handling precautions (e.g., "Light Sensitive, Store Cold & Inert").
Short-Term Working Stock Storage (1-6 months)
For material that will be accessed periodically.
Methodology:
-
Container: Store in a tightly-sealed amber glass vial to minimize light exposure.[7]
-
Location: Keep the vial in a cool, dark, and dry location, such as a designated laboratory cabinet away from direct light sources and heat-generating equipment.[7][8]
-
Environment: Ensure the storage area is well-ventilated.[6]
Handling for Experimental Use
Proper handling during weighing and dispensing is crucial to prevent contamination and degradation of the bulk material.
Methodology:
-
Equilibration: Before opening, allow the refrigerated container to warm to room temperature over 20-30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.
-
Weighing: Weigh the required amount of material quickly in a fume hood or on a balance with adequate ventilation.[8] Avoid prolonged exposure to intense overhead lighting.
-
Atmosphere: For highly sensitive reactions (e.g., metal-catalyzed couplings), perform all manipulations within a glovebox under an inert atmosphere.
-
Resealing: Immediately after dispensing, re-seal the container tightly, flush with inert gas if possible, and return it to its appropriate storage condition.
Experimental Workflow: A Self-Validating Stability Assessment
Trustworthiness in research requires self-validating systems. Researchers can and should verify the stability of their specific batch of this compound, especially if it is from an older stock or has an uncertain storage history. The following workflow provides a robust method for this assessment.
Caption: Experimental workflow for assessing the stability of this compound.
Protocol Steps:
-
Baseline Analysis (t=0): Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and immediately analyze its purity using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method. This chromatogram serves as the definitive baseline.
-
Sample Aliquoting: Prepare several identical aliquots of the solid material in separate vials.
-
Stress Conditions: Expose the aliquots to different conditions:
-
Control: Store one aliquot using the recommended long-term protocol (dark, 2-8°C, inert).
-
Ambient: Store one aliquot in a clear vial on the lab bench.
-
Forced Degradation: Store one aliquot under a UV lamp to accelerate photolysis.
-
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), take a sample from each aliquot, prepare a solution as in step 1, and analyze it using the identical analytical method.
-
Data Comparison: Compare the purity and impurity profiles of the stressed samples against the t=0 baseline and the control sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Conclusion and Key Takeaways
The synthetic utility of this compound is directly linked to its purity. The compound's primary liability is its sensitivity to light, which can cleave the C-I bond and compromise sample integrity. By adhering to the storage and handling protocols outlined in this guide—specifically, the stringent use of opaque containers, inert atmosphere, and refrigerated conditions for long-term storage—researchers can mitigate degradation risks. Furthermore, implementing a simple analytical workflow to periodically verify compound stability provides a critical layer of quality control, ensuring that this powerful synthetic intermediate contributes to success rather than to experimental variability.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]
- 5. 4-Bromo-2-chloro-1-iodobenzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]
Navigating the Synthesis and Safety of 4-Bromo-1-chloro-2-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among the vast array of building blocks available, polyhalogenated benzenes offer a unique platform for intricate molecular engineering due to the differential reactivity of their halogen substituents. 4-Bromo-1-chloro-2-iodobenzene, a triply substituted aromatic compound, exemplifies this utility, providing a versatile starting point for the synthesis of complex molecules. However, its reactivity and classification as a halogenated aromatic hydrocarbon necessitate a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the essential safety protocols, handling procedures, and chemical properties of this compound, grounded in established scientific principles and regulatory standards.
Compound Profile and Hazard Identification
This compound (CAS No: 774608-49-0) is a substituted aromatic compound with the molecular formula C₆H₃BrClI.[1] Its structure, featuring three different halogens on a benzene ring, is the very source of its synthetic utility and, concurrently, the basis for its hazardous properties.
Chemical and Physical Properties
A clear understanding of the physical properties of a compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 317.35 g/mol | [1][2] |
| Appearance | Brown solid | [3] |
| Molecular Formula | C₆H₃BrClI | [1][2] |
| CAS Number | 774608-49-0 | [1] |
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. According to aggregated GHS information, this compound is classified with the following hazard statements:
-
H335: May cause respiratory irritation [4]
The signal word associated with this compound is "Warning" .[4] These classifications underscore the importance of stringent safety measures to prevent exposure.
The Science of Safety: Understanding the Risks of Polyhalogenated Aromatic Hydrocarbons
The hazards associated with this compound are characteristic of the broader class of polyhalogenated aromatic hydrocarbons.[5] These compounds can exhibit persistence in the environment and may bioaccumulate.[6][7] Their toxicity often stems from their metabolic activation in the body, which can lead to the formation of reactive intermediates such as epoxides, phenols, and benzoquinones.[8] These metabolites can induce a range of toxic effects, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[8]
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following diagram outlines the essential PPE for minimizing exposure risk.
References
- 1. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyhalogenated compound - Wikipedia [en.wikipedia.org]
- 8. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gov.uk [gov.uk]
The Strategic Application of 4-Bromo-1-chloro-2-iodobenzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both complexity and synthetic accessibility is paramount. The trihalogenated benzene derivative, 4-Bromo-1-chloro-2-iodobenzene, has emerged as a cornerstone building block for the synthesis of intricate molecular architectures. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and chlorine—on a benzene ring provides a powerful platform for sequential and regioselective functionalization. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of biologically active compounds. We will delve into the principles of its chemoselective reactivity in palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols, and discuss its potential in the construction of kinase inhibitor scaffolds, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Trihalogenated Scaffold
This compound (C₆H₃BrClI) is a synthetically versatile aromatic compound that has garnered significant interest in the field of organic synthesis, particularly in the realm of medicinal chemistry.[1] The strategic positioning of iodine, bromine, and chlorine atoms on the benzene ring allows for a programmed, stepwise approach to molecular elaboration.[2] This differential reactivity is the cornerstone of its utility, enabling chemists to introduce a variety of substituents in a controlled manner to build complex molecules with desired pharmacological properties.[1]
The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available aniline derivative. A representative synthetic route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the iodine atom.
Illustrative Synthesis of a Related Compound: 2-Bromo-4-chloro-1-iodobenzene
A practical synthesis for the isomeric 2-Bromo-4-chloro-1-iodobenzene has been reported, which can be adapted for the synthesis of the title compound.[3] The process begins with the diazotization of 2-Bromo-4-chloroaniline in the presence of hydrochloric acid and sodium nitrite at low temperatures.[3] The resulting diazonium salt is then treated with an aqueous solution of potassium iodide to yield the desired trihalogenated benzene derivative.[3]
The Principle of Chemoselective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[2] This predictable hierarchy allows for the selective functionalization of the C-I bond while leaving the C-Br and C-Cl bonds intact for subsequent transformations.
This chemoselectivity is a powerful tool for building molecular diversity from a single starting material. By carefully controlling the reaction conditions, a sequence of cross-coupling reactions can be performed, introducing different functionalities at specific positions on the benzene ring. This stepwise approach is highly valuable in the construction of complex drug scaffolds where precise control over substituent placement is critical for optimizing biological activity.
Key Cross-Coupling Reactions and Experimental Protocols
The following sections provide detailed protocols for three of the most important palladium-catalyzed cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These protocols are adapted from established methods for similar polyhalogenated substrates and are designed to be a starting point for optimization in a research setting.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[4] In the context of this compound, the C-I bond can be selectively coupled with a variety of aryl or heteroaryl boronic acids or esters.
Detailed Experimental Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv.).[5]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 5 mL/2 mL/2 mL).[5]
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-1-chloro-2-phenylbenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-1-chloro-2-(4-methoxyphenyl)benzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~80-90 |
| 3 | Pyridin-3-ylboronic acid | 3-(5-Bromo-2-chloro-phenyl)pyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~75-85 |
Yields are estimated based on similar reactions and may require optimization.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable in medicinal chemistry for the introduction of rigid alkynyl linkers or for the synthesis of precursors for more complex heterocyclic systems.
Detailed Experimental Protocol for Selective Sonogashira Coupling:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[7]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[7]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.[7]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[7]
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | 4-Bromo-1-chloro-2-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | ~80-90 |
| 2 | Ethynyltrimethylsilane | 4-Bromo-1-chloro-2-((trimethylsilyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | ~85-95 |
| 3 | Propargyl alcohol | 3-(5-Bromo-2-chlorophenyl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | ~70-80 |
Yields are estimated based on similar reactions and may require optimization.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[8] The reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Detailed Experimental Protocol for Selective Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring (e.g., 100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
A study on a related substrate, 1-bromo-4-iodobenzene, demonstrated a highly selective nickel-catalyzed Buchwald-Hartwig type amination at the C-I position, yielding 4-bromo-N-arylanilines in good yields.[9] This suggests that similar selectivity can be achieved with this compound.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | 4-Bromo-1-chloro-N-phenylaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~70-80 |
| 2 | Morpholine | 4-(4-Bromo-1-chloro-phenyl)morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~65-75 |
| 3 | Benzylamine | N-(4-Bromo-1-chlorobenzyl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~70-85 |
Yields are estimated based on similar reactions and may require optimization.
Application in the Synthesis of Kinase Inhibitors: A Case Study Approach
Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. While direct synthesis examples using this compound are not readily found in the literature for specific approved drugs, its structural motifs are present in key intermediates for prominent kinase inhibitors like Trametinib and Crizotinib.
-
Trametinib (Mekinist®): This MEK inhibitor, used in the treatment of melanoma, contains a di-substituted aniline core.[10] The synthesis of Trametinib involves intermediates derived from halogenated benzenes, highlighting the importance of such building blocks in accessing the final drug structure.[11]
-
Crizotinib (Xalkori®): An ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer, Crizotinib features a complex heterocyclic structure assembled through a series of reactions, including a Suzuki coupling.[2][3] The synthesis of key intermediates for Crizotinib often starts from polyhalogenated aromatic precursors.[12]
The ability to sequentially functionalize this compound makes it an ideal starting material for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies in kinase inhibitor discovery programs.
Structure-Activity Relationship (SAR) Considerations
The introduction of halogen atoms into a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[13]
-
Lipophilicity and Permeability: The presence of halogens generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: Halogenation at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of a drug.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can enhance binding affinity and selectivity.[13]
The tri-functional nature of this compound allows for the systematic exploration of these effects. By synthesizing a library of compounds with different substituents at the three halogenated positions, medicinal chemists can probe the SAR and optimize the properties of a lead compound.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined and predictable chemoselectivity in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of complex, multi-substituted aromatic compounds. This technical guide has outlined the fundamental principles of its reactivity and provided practical, adaptable protocols for its application in key synthetic transformations. The potential for this scaffold to accelerate the discovery and development of new therapeutics, particularly in the area of kinase inhibitors, is significant. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic utilization of building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 12. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
literature review of 4-Bromo-1-chloro-2-iodobenzene synthesis methods
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-iodobenzene
Introduction
This compound is a highly functionalized tri-substituted halobenzene. Its unique substitution pattern, featuring three different halogens with distinct reactivities (I > Br > Cl) in metal-catalyzed cross-coupling reactions, makes it a valuable and versatile building block in organic synthesis. This regiochemical differentiation allows for sequential, selective functionalization, rendering it an important intermediate in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] This guide provides a comprehensive review of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers and development professionals.
Retrosynthetic Analysis: A Strategic Overview
A logical retrosynthetic approach to this compound points towards the manipulation of an amino group via a diazonium salt intermediate. The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides, emerges as the most robust and regioselective strategy.[2][3] This pathway hinges on the synthesis of a key precursor: 4-Bromo-2-iodoaniline.
The primary disconnection strategy is as follows:
References
Methodological & Application
Application Notes and Protocols for the Strategic Use of 4-Bromo-1-chloro-2-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Polychromatic Halogenation
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. 4-Bromo-1-chloro-2-iodobenzene is a uniquely versatile building block, offering chemists a scaffold adorned with three distinct halogen atoms.[1][2] This "polychromatic" halogenation is not a redundancy but a strategic advantage, enabling sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[3][4] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a principal tool for this purpose due to its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[5][6]
This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura cross-coupling. We will delve into the mechanistic principles that govern the remarkable chemoselectivity, provide detailed, field-proven protocols for selective C-C bond formation, and offer insights to empower researchers in drug development and materials science to leverage this powerful synthetic tool.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of sequential Suzuki-Miyaura couplings on polyhalogenated substrates hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10] The initial and often rate-determining step, oxidative addition, involves the insertion of a Pd(0) catalyst into the C-X bond.[11]
The propensity of a C-X bond to undergo oxidative addition is inversely related to its bond dissociation energy (BDE). For the halogens present on our substrate, the BDEs follow the trend: C-Cl > C-Br > C-I .[3] Consequently, the reactivity towards oxidative addition follows the reverse order: C-I > C-Br > C-Cl .[3] This predictable hierarchy allows for the exquisite, stepwise functionalization of this compound. By carefully tuning reaction conditions, one can selectively target the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. Further modulation of catalysts and conditions can then address the C-Br bond, and finally, more forcing conditions can be employed to couple at the most resilient C-Cl bond.
Visualizing the Catalytic Cycle and Selectivity
To fully appreciate the process, a visual representation of the Suzuki-Miyaura catalytic cycle and the principle of selective oxidative addition is invaluable.
Figure 1: The Suzuki-Miyaura catalytic cycle and the basis for chemoselectivity with this compound.
Experimental Protocols: A Stepwise Approach
The following protocols are designed as robust starting points for the selective functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is optimized to selectively target the most labile carbon-iodine bond, leaving the bromine and chlorine substituents untouched.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.04 eq.) or a suitable biarylphosphine ligand like SPhos (0.04 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 eq.)
-
1,4-Dioxane/Water (4:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the dioxane/water solvent mixture to the flask, followed by the catalyst premix.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a classic, reliable catalyst system. For more challenging couplings, or to ensure high yields at lower temperatures, a more active Buchwald-type ligand like SPhos is recommended.[11]
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate transmetalation without promoting side reactions.[11]
-
Solvent: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.
-
Temperature: The relatively mild temperature (80-90 °C) is sufficient to activate the C-I bond without significantly engaging the C-Br bond.[12]
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position
Using the product from Protocol 1, this procedure targets the C-Br bond.
Materials:
-
2-Aryl-4-bromo-1-chlorobenzene (product from Protocol 1) (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) or a more robust catalyst like Pd(dppf)Cl₂ (0.05 eq.)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq.)
-
Toluene/Water (10:1 v/v) or DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the 2-aryl-4-bromo-1-chlorobenzene as the starting material.
-
Add the arylboronic acid and cesium carbonate to the flask.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, followed by the Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as outlined in Protocol 1.
Causality Behind Choices:
-
Catalyst System: Pd(PPh₃)₄ is effective, but for the less reactive C-Br bond, a more robust catalyst like Pd(dppf)Cl₂, which is more resistant to decomposition at higher temperatures, is often preferred.
-
Base: Cesium carbonate is a stronger base than K₂CO₃, which can accelerate the transmetalation step for the less reactive system.
-
Temperature: A higher temperature is required to facilitate the oxidative addition to the stronger C-Br bond.
Workflow for Sequential Functionalization
The strategic, stepwise functionalization of this compound can be visualized as a clear workflow.
Figure 2: A workflow diagram for the sequential Suzuki-Miyaura functionalization of this compound.
Quantitative Data Summary
The following table provides a general overview of the reaction parameters for the selective Suzuki-Miyaura couplings. Note that optimal conditions may vary depending on the specific boronic acid used.
| Parameter | Selective Coupling at C-I | Selective Coupling at C-Br |
| Substrate | This compound | 2-Aryl-4-bromo-1-chlorobenzene |
| Boronic Acid (eq.) | 1.1 - 1.2 | 1.2 - 1.5 |
| Catalyst (mol%) | 2-5% Pd(OAc)₂/Ligand | 5% Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane/Water | Toluene/Water or DMF |
| Temperature (°C) | 80 - 90 | 100 - 110 |
| Typical Reaction Time | 4 - 12 hours | 12 - 24 hours |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, multi-substituted aromatic compounds. The inherent and predictable differences in the reactivity of its three halogen atoms allow for a highly controlled, stepwise functionalization via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting catalysts, bases, and reaction temperatures, researchers can selectively address each C-X bond in the order of C-I, then C-Br, and finally C-Cl. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to harness the synthetic potential of this unique reagent, paving the way for the discovery of novel pharmaceuticals and advanced materials.
References
- 1. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-1-chloro-2-iodobenzene
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the strategic utilization of 4-bromo-1-chloro-2-iodobenzene in Sonogashira cross-coupling reactions. Leveraging the inherent chemoselectivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), this document outlines methodologies for the selective mono-alkynylation at the iodo-position, followed by a subsequent coupling at the bromo-position. This stepwise approach enables the synthesis of complex, unsymmetrically disubstituted alkynes, which are valuable building blocks in drug discovery, medicinal chemistry, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to employ polyhalogenated aromatic compounds in advanced organic synthesis.
Introduction: The Strategic Advantage of this compound in Sonogashira Couplings
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, offers a powerful tool for the construction of conjugated enynes and diarylacetylenes.[1] The resulting alkyne-containing molecules are not merely synthetic curiosities; they are integral to the development of novel pharmaceuticals, functional materials, and biologically active compounds.[3]
The choice of the aryl halide substrate is critical to the outcome of the Sonogashira coupling. Polyhalogenated benzenes, such as this compound, present a unique synthetic opportunity. The differential reactivity of the carbon-halogen bonds allows for a programmed, stepwise functionalization. The established reactivity trend for oxidative addition to the palladium(0) catalyst is C-I > C-Br >> C-Cl.[2][4] This inherent hierarchy enables the selective alkynylation at the most reactive site (the C-I bond) under mild conditions, leaving the less reactive C-Br and C-Cl bonds untouched. Subsequently, under more forcing conditions, a second Sonogashira coupling can be performed at the C-Br bond. This chemoselective approach opens a gateway to a diverse array of unsymmetrically substituted aromatic compounds that would be challenging to synthesize through other means.
This application note will provide a detailed exploration of the Sonogashira coupling using this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for its successful implementation in the laboratory.
Understanding the Chemoselectivity: The "Why" Behind the Protocols
The success of a stepwise Sonogashira coupling on this compound hinges on the precise control of reaction conditions to exploit the differences in carbon-halogen bond reactivity.
-
The Carbon-Iodine Bond: The C-I bond is the longest and weakest of the carbon-halogen bonds in this molecule, making it the most susceptible to oxidative addition by the palladium(0) catalyst. This initial step of the catalytic cycle can often be achieved at or near room temperature.
-
The Carbon-Bromine Bond: The C-Br bond is stronger and less reactive than the C-I bond. To induce oxidative addition at this position, more energy is required, which is typically supplied by increasing the reaction temperature.[5]
-
The Carbon-Chlorine Bond: The C-Cl bond is the strongest and least reactive. While Sonogashira couplings of aryl chlorides are possible, they generally necessitate specialized, highly active catalyst systems and more forcing conditions.[6] For the purposes of these protocols, the C-Cl bond is considered inert.
This predictable reactivity allows for a two-step synthetic strategy, as illustrated in the workflow diagram below.
Figure 1: Stepwise Sonogashira coupling workflow for this compound.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Protocol 1: Selective Mono-alkynylation at the Iodine Position
This protocol details the selective Sonogashira coupling of a terminal alkyne with the iodo-substituent of this compound. Trimethylsilylacetylene (TMSA) is used here as a representative alkyne; the trimethylsilyl group can be easily removed post-coupling if the terminal alkyne is desired.[7]
Materials:
-
This compound
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (argon or nitrogen) with a manifold
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous and degassed THF (to make a ~0.2 M solution with respect to the aryl halide) and anhydrous, degassed triethylamine (2.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Slowly add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-bromo-1-chloro-2-((trimethylsilyl)ethynyl)benzene.
| Component | Role | Stoichiometry | Typical Amount |
| This compound | Substrate | 1.0 equiv. | 1 mmol, 317 mg |
| Trimethylsilylacetylene | Alkyne source | 1.2 equiv. | 1.2 mmol, 118 mg |
| Pd(PPh₃)₂Cl₂ | Palladium catalyst | 0.03 equiv. | 0.03 mmol, 21 mg |
| CuI | Co-catalyst | 0.05 equiv. | 0.05 mmol, 9.5 mg |
| Triethylamine | Base | 2.0 equiv. | 2 mmol, 202 mg |
| THF | Solvent | - | 5 mL |
Table 1: Reagent summary for the selective mono-alkynylation of this compound.
Protocol 2: Subsequent Alkynylation at the Bromine Position
This protocol outlines the Sonogashira coupling at the less reactive bromo-position of the mono-alkynylated product obtained from Protocol 1. Note the increased reaction temperature required to facilitate the oxidative addition at the C-Br bond.
Materials:
-
4-Bromo-1-chloro-2-(alkynyl)benzene (from Protocol 1)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Syringes and needles
-
Inert gas supply (argon or nitrogen) with a manifold
Procedure:
-
To a dry Schlenk flask equipped with a reflux condenser under an inert atmosphere, add the 4-bromo-1-chloro-2-(alkynyl)benzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed DMF (to make a ~0.2 M solution) and anhydrous, degassed triethylamine (3.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and dilute with water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired disubstituted product.
| Component | Role | Stoichiometry | Notes |
| 4-Bromo-1-chloro-2-(alkynyl)benzene | Substrate | 1.0 equiv. | Product from Protocol 1 |
| Terminal Alkyne | Alkyne source | 1.5 equiv. | A different alkyne can be used for unsymmetrical products |
| Pd(PPh₃)₂Cl₂ | Palladium catalyst | 0.05 equiv. | Higher catalyst loading may be required |
| CuI | Co-catalyst | 0.1 equiv. | Higher co-catalyst loading may be beneficial |
| Triethylamine | Base | 3.0 equiv. | A stronger base like DIPA can also be used |
| DMF | Solvent | - | A higher boiling point solvent is necessary for the elevated temperature |
Table 2: Reagent summary for the alkynylation of the bromo-substituent.
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 2: Simplified catalytic cycle of the Sonogashira coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is the rate-determining step and is faster for C-I than for C-Br.
-
Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) salt.
-
Reductive Elimination: The desired product, an aryl-alkyne, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Applications in Research and Development
The unsymmetrically substituted alkynes synthesized from this compound are valuable intermediates with broad applications.
-
Drug Discovery and Medicinal Chemistry: The alkyne moiety is a versatile functional group in drug design. It can act as a rigid linker to orient pharmacophores, participate in hydrogen bonding, and serve as a precursor for the synthesis of more complex heterocyclic systems.[8][9] The ability to introduce two different alkynyl groups in a controlled manner allows for the rapid generation of diverse compound libraries for screening against biological targets.
-
Materials Science: Diarylacetylenes are key components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation provided by the alkyne bridge influences the material's photophysical and electronic properties. The stepwise functionalization allows for the fine-tuning of these properties by introducing different electron-donating or -withdrawing groups.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and co-catalyst loading. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere. For the C-Br coupling, a higher temperature or a more active ligand (e.g., a bulky phosphine ligand) may be necessary.[10]
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by the slow addition of the alkyne to the reaction mixture. Running the reaction under copper-free conditions is also an effective strategy to prevent Glaser coupling, although this may require different reaction conditions.
-
Lack of Selectivity: If coupling at the bromine position is observed during the first step, reduce the reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Conclusion
This compound is a highly versatile and valuable substrate for the synthesis of polyfunctionalized aromatic compounds via the Sonogashira cross-coupling reaction. The predictable chemoselectivity of its carbon-halogen bonds enables a strategic, stepwise approach to the introduction of two different alkynyl moieties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to harness the synthetic potential of this unique building block in their drug discovery and materials science endeavors.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 4-Bromo-1-chloro-2-iodobenzene in Heterocyclic Synthesis: Advanced Application Notes and Protocols
Abstract
This comprehensive guide details the strategic application of 4-bromo-1-chloro-2-iodobenzene as a versatile precursor for the synthesis of complex heterocyclic scaffolds. Leveraging the distinct reactivity of its three halogen substituents, this trihalobenzene offers a platform for programmed, site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. We provide in-depth technical insights and field-proven protocols for the synthesis of medicinally relevant heterocycles, including dibenzofurans, carbazoles, and phenothiazines. This document is intended for researchers, scientists, and drug development professionals seeking to employ advanced synthetic strategies for the construction of novel molecular entities.
Introduction: The Principle of Orthogonal Reactivity
This compound is a specialized chemical intermediate that serves as a cornerstone in the synthesis of complex aromatic compounds.[1] Its utility is rooted in the differential reactivity of the three distinct halogen atoms—iodine, bromine, and chlorine—under palladium-catalyzed cross-coupling conditions. This reactivity hierarchy, governed by the carbon-halogen (C-X) bond dissociation energies, follows the established trend: C-I > C-Br > C-Cl.[2][3] This predictable and exploitable difference allows for a stepwise and site-selective functionalization, enabling the precise construction of intricate molecular architectures.[3]
The weakest C-I bond is the most susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective reactions at this position under mild conditions.[3] Subsequently, the C-Br bond can be functionalized under more forcing conditions, while the robust C-Cl bond often remains intact, providing a further point for diversification if required.[2] This principle of "orthogonal reactivity" is the foundation of the synthetic strategies detailed herein.
Synthesis of Dibenzofuran Scaffolds
Dibenzofurans are a class of oxygen-containing heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[4] A powerful strategy for their synthesis involves an intramolecular O-arylation of a 2-arylphenol intermediate.[4] Using this compound, a suitably substituted phenol can be introduced via a selective Suzuki-Miyaura coupling, followed by a palladium-catalyzed intramolecular cyclization to furnish the dibenzofuran core.
Synthetic Workflow: A Two-Step Approach
The synthesis of a substituted dibenzofuran from this compound can be conceptualized as a two-step sequence:
-
Selective Suzuki-Miyaura Coupling: Reaction at the C-I bond with a boronic acid derivative of a phenol.
-
Intramolecular O-Arylation: Palladium-catalyzed ring closure to form the furan ring.
Caption: Synthesis of Dibenzofurans Workflow.
Detailed Experimental Protocol: Synthesis of 2-Bromo-7-chloro-dibenzofuran
This protocol outlines the synthesis of a specific dibenzofuran derivative, demonstrating the selective two-step functionalization.
Step 1: Synthesis of 2'-Bromo-5'-chloro-2-hydroxybiphenyl
-
Rationale: This initial Suzuki-Miyaura coupling is performed under conditions that favor selective reaction at the most labile C-I bond. Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst for this transformation.[5] The choice of a mild base like potassium carbonate and an aqueous solvent system helps to maintain the integrity of the C-Br and C-Cl bonds.[5]
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 2-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (1.25 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 2'-bromo-5'-chloro-2-hydroxybiphenyl intermediate.
-
Step 2: Intramolecular O-Arylation to form 2-Bromo-7-chloro-dibenzofuran
-
Rationale: The subsequent ring closure is an intramolecular C-O bond formation. This reaction often requires a more robust catalytic system and a stronger base to facilitate the deprotonation of the phenol and the subsequent reductive elimination.[6] Palladium acetate with a suitable phosphine ligand is a common choice for such transformations.[6]
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2'-bromo-5'-chloro-2-hydroxybiphenyl intermediate from Step 1 (1.0 mmol, 1.0 equiv.) and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Add anhydrous toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final 2-bromo-7-chloro-dibenzofuran product.
-
Synthesis of Carbazole Frameworks
Carbazole derivatives are of significant interest due to their presence in numerous natural products and their applications in materials science and medicinal chemistry.[1] A highly efficient route to carbazoles involves a tandem palladium-catalyzed amination followed by an intramolecular C-H activation/arylation.[1]
Synthetic Workflow: A One-Pot Approach
This strategy allows for the construction of the carbazole skeleton in a single reaction vessel, improving efficiency and reducing waste.
-
Buchwald-Hartwig Amination: Selective C-I bond amination with a suitable aniline derivative.
-
Intramolecular C-H Arylation: Palladium-catalyzed cyclization to form the pyrrole ring of the carbazole.
Caption: Synthesis of Carbazoles Workflow.
Detailed Experimental Protocol: Synthesis of 2-Bromo-7-chloro-9H-carbazole
This one-pot protocol exemplifies the tandem amination and C-H activation strategy.
-
Rationale: The initial Buchwald-Hartwig amination is directed to the C-I bond. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating both the initial amination and the subsequent challenging C-H activation step.[3] Sodium tert-butoxide is a strong base necessary for the amination reaction.[3] The higher temperature in the second phase of the reaction drives the intramolecular C-H activation.
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), 2-aminoaniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (2.5 mmol, 2.5 equiv.).
-
Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-7-chloro-9H-carbazole.
-
Synthesis of Phenothiazine Cores
Phenothiazines are a class of sulfur- and nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[7] A convergent approach to substituted phenothiazines involves the formation of a diaryl sulfide intermediate followed by an intramolecular Buchwald-Hartwig amination.
Synthetic Workflow: A Stepwise Construction
-
Thiolation: Palladium-catalyzed coupling of this compound with a 2-aminothiophenol derivative at the C-I bond.
-
Intramolecular Buchwald-Hartwig Amination: Ring closure to form the central thiazine ring.
Caption: Synthesis of Phenothiazines Workflow.
Detailed Experimental Protocol: Synthesis of 2-Bromo-8-chloro-phenothiazine
This two-step protocol provides a reliable route to the phenothiazine core.
Step 1: Synthesis of 2-((2-Aminophenyl)thio)-4-bromo-1-chlorobenzene
-
Rationale: This step involves the formation of a C-S bond, which can be achieved under palladium catalysis. The conditions are kept mild to ensure selectivity for the C-I bond.
-
Procedure:
-
In a glovebox, to a vial add this compound (1.0 mmol, 1.0 equiv.), 2-aminothiophenol (1.1 mmol, 1.1 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv.) and anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and heat to 90 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the diaryl sulfide intermediate.
-
Step 2: Intramolecular Buchwald-Hartwig Amination
-
Rationale: The final ring closure is an intramolecular C-N bond formation. The conditions are similar to those used for the carbazole synthesis, employing a strong base and a suitable palladium/ligand system to facilitate the amination of the less reactive C-Br bond.[8]
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the diaryl sulfide from Step 1 (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (10 mL).
-
Heat the mixture to 110 °C for 18 hours.
-
Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-8-chloro-phenothiazine.
-
Quantitative Data Summary
The following table provides representative data for the types of transformations discussed. Yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Heterocycle | Reaction Steps | Key Reagents | Typical Yield Range |
| Dibenzofuran | 1. Suzuki Coupling2. Intramolecular O-Arylation | 1. Pd(PPh₃)₄, K₂CO₃2. Pd(OAc)₂, SPhos, Cs₂CO₃ | 60-85% (overall) |
| Carbazole | One-pot Amination/C-H Activation | Pd₂(dba)₃, XPhos, NaOtBu | 50-75% |
| Phenothiazine | 1. Thiolation2. Intramolecular Amination | 1. Pd(OAc)₂, Xantphos, Cs₂CO₃2. Pd₂(dba)₃, BrettPhos, NaOtBu | 55-80% (overall) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic systems. The orthogonal reactivity of its halogen substituents enables a programmed and selective approach to molecular construction. The protocols detailed in this guide provide a robust starting point for researchers to explore the synthesis of novel dibenzofurans, carbazoles, phenothiazines, and other related heterocycles. The principles of catalyst and ligand selection, coupled with careful control of reaction conditions, are paramount to achieving high yields and selectivities in these transformations.
References
- 1. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to the Synthesis of Substituted Carbazoles from 4-Bromo-1-chloro-2-iodobenzene
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: The Enduring Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a cornerstone for designing molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][4] Commercially significant drugs like carvedilol (a beta-blocker) and alectinib (an anti-cancer agent) feature the carbazole core, underscoring its therapeutic relevance.[5]
However, the synthesis of specifically substituted carbazoles presents a significant challenge. Controlling the regiochemistry of substituent placement on the carbazole framework is crucial for modulating pharmacological activity and optimizing drug-like properties. Traditional methods often suffer from harsh conditions, low yields, or a lack of regioselectivity.[6]
This application note details a robust and versatile synthetic strategy for constructing highly functionalized carbazoles starting from the readily available, tri-halogenated precursor: 4-Bromo-1-chloro-2-iodobenzene . The differential reactivity of the C–I, C–Br, and C–Cl bonds to palladium-catalyzed cross-coupling reactions allows for a stepwise and highly controlled introduction of diverse functionalities. This guide provides both the strategic overview and detailed, field-tested protocols for researchers aiming to leverage this powerful methodology.
The Strategic Advantage of Differential Halogen Reactivity
The cornerstone of this synthetic approach is the predictable, sequential functionalization of the this compound starting material. In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition follows the trend: C–I > C–Br > C–Cl . This reactivity hierarchy enables chemists to perform selective transformations at one position while leaving the other halogen atoms intact for subsequent reactions.
Our strategy employs a two-stage palladium-catalyzed process:
-
Initial Site-Selective Amination: A Buchwald-Hartwig amination is first performed to selectively form a C–N bond at the most reactive C–I position, creating a key 2-aminobiphenyl intermediate.
-
Intramolecular Cyclization: A second, intramolecular palladium-catalyzed reaction forms the central pyrrole ring, yielding the carbazole scaffold.
-
Post-Cyclization Functionalization: The remaining bromo and chloro groups on the carbazole core serve as handles for further diversification through subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or additional aminations).
This stepwise approach provides unparalleled control over the final substitution pattern, making it an invaluable tool for building libraries of complex carbazole derivatives for drug discovery programs.
Figure 1: High-level workflow for the synthesis of substituted carbazoles.
Detailed Experimental Protocols
Protocol 1: Site-Selective Buchwald-Hartwig Amination of this compound
This protocol describes the initial C-N bond formation at the highly reactive carbon-iodine bond. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency and selectivity.
Rationale: The reaction is performed under conditions that favor the oxidative addition of palladium into the C-I bond over the C-Br and C-Cl bonds. Sodium tert-butoxide is a sufficiently strong base to deprotonate the amine nucleophile, facilitating the catalytic cycle. Toluene is a common high-boiling, non-polar solvent suitable for this transformation.
Figure 2: Reaction scheme for site-selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline or primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol %)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add this compound and the corresponding amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobiphenyl intermediate.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to the Carbazole Core
This step involves an intramolecular C-H amination/arylation to form the carbazole ring system. This transformation is a powerful example of C-H functionalization.[7][8]
Rationale: The palladium catalyst, in a higher oxidation state, coordinates to the biaryl system and facilitates the intramolecular C-N bond formation through C-H activation. A strong, non-nucleophilic base like cesium carbonate is often optimal for this cyclization. A polar aprotic solvent like DMF or DMA is typically used to ensure solubility and promote the reaction.
Materials:
-
Substituted 2-aminobiphenyl intermediate (from Protocol 1) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (10 mol %)
-
Tricyclohexylphosphine [PCy₃] or a suitable ligand (20 mol %)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-aminobiphenyl intermediate, Pd(OAc)₂, PCy₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Argon).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 18-36 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to isolate the substituted bromo-chloro-carbazole.
Data Summary and Expected Outcomes
The following table summarizes representative quantitative data for the key steps in the synthesis. Yields are highly dependent on the specific substrates used, particularly the electronic and steric properties of the R¹ and R² groups.
| Step | Reaction Type | Starting Material | Key Reagents | Typical Yield |
| 1 | Intermolecular Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃, XPhos, NaOtBu | 75-90% |
| 2 | Intramolecular C-H Amination | N-Aryl-4-bromo-2-chloroaniline | Pd(OAc)₂, PCy₃, Cs₂CO₃ | 60-85% |
| 3 | Post-Cyclization Suzuki Coupling (at C-Br) | 3-Bromo-6-chloro-9-aryl-carbazole | Pd(PPh₃)₄, Arylboronic acid, K₂CO₃ | 70-95% |
Expert Insights and Troubleshooting
-
Catalyst and Ligand Choice: The success of these reactions is highly contingent on the catalyst system. For the initial amination, bulky biarylphosphine ligands like XPhos or RuPhos are often superior. For the intramolecular cyclization, electron-rich and bulky ligands such as tricyclohexylphosphine can be effective. Experimentation with different ligands may be necessary to optimize yields for challenging substrates.
-
Inert Atmosphere: Strict adherence to anaerobic and anhydrous conditions is paramount. Oxygen can deactivate the Pd(0) catalyst, leading to failed or incomplete reactions. Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Base Sensitivity: Some functional groups may be sensitive to strong bases like NaOtBu. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be screened for the initial amination step, although this may require longer reaction times or higher temperatures.
-
Purification: The polarity of substituted carbazoles can vary significantly. A careful selection of the eluent system for column chromatography is crucial for obtaining a highly pure final product. A gradient elution from hexane to ethyl acetate is a good starting point.
Conclusion
The sequential, site-selective cross-coupling strategy starting from this compound represents a powerful and highly adaptable method for the synthesis of complex substituted carbazoles. By leveraging the differential reactivity of carbon-halogen bonds, this approach provides chemists with precise control over substituent placement, enabling the systematic exploration of structure-activity relationships. The detailed protocols and insights provided herein serve as a robust foundation for researchers in drug discovery and materials science to access novel and diverse carbazole-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 7. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-1-chloro-2-iodobenzene via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of Tri-Halogenated Scaffolds
In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Polyhalogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple, distinct reaction sites for sequential and site-selective functionalization. 4-Bromo-1-chloro-2-iodobenzene (CAS: 31928-44-6) is a prime example of such a scaffold.[1][2] Its three different halogen atoms—iodine, bromine, and chlorine—provide a predictable reactivity gradient that can be exploited in palladium-catalyzed cross-coupling reactions to build molecular complexity in a controlled, stepwise manner.[2]
This guide provides an in-depth exploration of this reactivity, offering detailed protocols for the selective functionalization of this compound. We will delve into the mechanistic principles governing selectivity and present field-proven methods for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Pillar 1: The Principle of Chemoselective Activation
The utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds toward palladium catalysts. The rate-determining step for most cross-coupling reactions is the oxidative addition of the aryl halide to a Palladium(0) complex.[3][4] The energy barrier for this activation step is inversely proportional to the strength of the C-X bond and follows a well-established trend:
C-I < C-Br < C-OTf < C-Cl < C-F
This predictable reactivity hierarchy allows for the selective activation of the C-I bond under mild conditions, leaving the more robust C-Br and C-Cl bonds untouched.[5] Subsequent reactions at the C-Br position can then be initiated under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems), providing a powerful strategy for orthogonal synthesis.
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[6][7][8][9] Its tolerance for a wide range of functional groups makes it an invaluable tool in drug discovery.
Causality Behind Experimental Choices
For selective coupling at the C-I position, mild reaction conditions are employed. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is sufficiently active to cleave the C-I bond without affecting the C-Br bond at moderate temperatures. An aqueous base like sodium carbonate (Na₂CO₃) is used to activate the boronic acid for transmetalation.[7] The biphasic solvent system (e.g., Toluene/Water) facilitates both the dissolution of organic reagents and the activation of the boronic acid by the aqueous base.
Catalytic Cycle: Suzuki-Miyaura Reaction
The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Mono-Arylation at the C-I Position
| Reagent | CAS | MW | Amount | Equiv. |
| This compound | 31928-44-6 | 317.35 | 317 mg | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 35 mg | 0.03 |
| Sodium Carbonate (2M aq.) | 497-19-8 | 105.99 | 1.5 mL | 3.0 |
| Toluene | 108-88-3 | - | 8 mL | - |
| Water | 7732-18-5 | - | 2 mL | - |
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add toluene (8 mL), water (2 mL), and the 2M aqueous sodium carbonate solution (1.5 mL).
-
Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Stir the biphasic mixture vigorously and heat to 80 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 4-bromo-1-chloro-2-phenylbenzene.
Application Note II: Sonogashira Coupling for C-C Alkynylation
The Sonogashira reaction provides a powerful method for the synthesis of aryl alkynes by coupling terminal alkynes with aryl halides.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts under mild, basic conditions.[11][12]
Causality Behind Experimental Choices
The standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, amine base] are exceptionally mild, making them ideal for achieving high selectivity at the C-I position.[13] Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the terminal alkyne and often as the solvent.
Experimental Workflow: Sonogashira Coupling
A typical workflow ensures all reagents are handled under an inert atmosphere to maintain catalyst activity.
Caption: Standard experimental workflow for a Sonogashira cross-coupling reaction.
Protocol 2: Selective Mono-Alkynylation at the C-I Position
| Reagent | CAS | MW | Amount | Equiv. |
| This compound | 31928-44-6 | 317.35 | 317 mg | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 123 mg | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 14 mg | 0.02 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 4 mg | 0.02 |
| Triethylamine (Et₃N) | 121-44-8 | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dry, degassed triethylamine (5 mL) followed by phenylacetylene (1.2 mmol) via syringe.
-
Rationale: The use of a copper co-catalyst allows the reaction to proceed at lower temperatures, enhancing selectivity for the most labile C-I bond.
-
Stir the mixture at room temperature for 8-12 hours. The formation of triethylammonium iodide salt may be observed as a precipitate.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexane) to afford (4-bromo-1-chlorophenyl)ethynylbenzene.
Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] The choice of ligand is critical for reaction efficiency and scope.
Causality Behind Experimental Choices
Modern Buchwald-Hartwig reactions utilize bulky, electron-rich phosphine ligands (e.g., biarylphosphines) that promote the challenging reductive elimination step to form the C-N bond.[16][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or the N-H bond in the palladium complex intermediate. The reaction is highly sensitive to air and moisture, necessitating strictly anaerobic and anhydrous conditions.
Catalytic Cycle: Buchwald-Hartwig Amination
This cycle also involves oxidative addition, but is followed by amine coordination, deprotonation, and reductive elimination.[14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: Selective Mono-Amination at the C-I Position
| Reagent | CAS | MW | Amount | Equiv. |
| This compound | 31928-44-6 | 317.35 | 317 mg | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 mg | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 9.2 mg | 0.01 |
| XPhos | 564483-18-7 | 476.62 | 14.3 mg | 0.03 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | 108-88-3 | - | 5 mL | - |
Procedure:
-
Glovebox Operation: In an argon-filled glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
In a separate vial, dissolve this compound (1.0 mmol) in toluene (3 mL) and add morpholine (1.2 mmol).
-
Add the substrate solution to the catalyst/base mixture. Seal the vial with a Teflon-lined cap.
-
Rationale: Pre-mixing the catalyst and ligand (forming the active Pd(0)L species) and using a glovebox for dispensing the air-sensitive base and catalyst ensures high reactivity.
-
Remove the vial from the glovebox and place it in a pre-heated block at 100 °C. Stir for 12-18 hours.
-
Cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-(4-bromo-2-chlorophenyl)morpholine.
Application Note IV: Heck Reaction for C-C Vinylation
The Heck reaction creates a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[18][19][20] The reaction typically favors the formation of the trans isomer.[18]
Causality Behind Experimental Choices
For selective C-I coupling, standard Heck conditions are sufficient. A simple palladium source like Palladium(II) acetate [Pd(OAc)₂] is often used, which is reduced in situ to the active Pd(0) species. A phosphine ligand like triphenylphosphine is common, and a base such as triethylamine is used to neutralize the H-X generated in the catalytic cycle.
Protocol 4: Selective Vinylation at the C-I Position
| Reagent | CAS | MW | Amount | Equiv. |
| This compound | 31928-44-6 | 317.35 | 317 mg | 1.0 |
| n-Butyl acrylate | 141-32-2 | 128.17 | 192 mg | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.49 | 4.5 mg | 0.02 |
| PPh₃ | 603-35-0 | 262.29 | 10.5 mg | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 202 mg | 2.0 |
| DMF (anhydrous) | 68-12-2 | - | 5 mL | - |
Procedure:
-
Add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol) to a Schlenk tube.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Rationale: DMF is a polar aprotic solvent that helps to solubilize the catalyst and salts formed during the reaction.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Cool to room temperature and dilute with diethyl ether (30 mL).
-
Wash the organic solution with water (3 x 20 mL) to remove DMF, then wash with brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield butyl (E)-3-(4-bromo-2-chlorophenyl)acrylate.
Safety & Handling
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. 4-BROMO-2-CHLORO-1-IODOBENZENE | 31928-47-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
Application of 4-Bromo-1-chloro-2-iodobenzene in Organic Electronics: A Guide to Sequential Cross-Coupling Strategies
Introduction: Unlocking Molecular Complexity with a Tri-Halogenated Building Block
In the rapidly advancing field of organic electronics, the precise construction of complex π-conjugated systems is paramount to achieving high-performance materials for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).[1] The strategic functionalization of aromatic cores is a key enabler of this molecular engineering. 4-Bromo-1-chloro-2-iodobenzene has emerged as a cornerstone in the synthesis of such materials.[1] Its unique trifunctional halogenation, featuring iodine, bromine, and chlorine substituents on a single benzene ring, provides a powerful platform for selective and sequential chemical modifications.[1]
The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium-catalyzed cross-coupling conditions allows for a stepwise and controlled elaboration of the aromatic core. This enables the synthesis of highly unsymmetrical and complex molecular architectures that would be challenging to access through other synthetic routes. This application note provides a comprehensive overview of the utility of this compound in organic electronics, complete with detailed protocols for its sequential functionalization and insights into the characterization of the resulting materials.
The Power of Sequential Cross-Coupling
The primary advantage of this compound lies in the ability to perform a series of different cross-coupling reactions at specific positions on the benzene ring. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for a predictable and controlled synthetic strategy. For instance, a Sonogashira or Suzuki coupling can be selectively performed at the highly reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent functionalization.
This stepwise approach is crucial for building the donor-acceptor (D-A) structures often employed in organic semiconductors. By sequentially introducing different aryl or alkynyl groups, the electronic properties of the final molecule, such as the HOMO/LUMO energy levels and the bandgap, can be finely tuned.
Application in the Synthesis of Hole Transport Materials for OLEDs
A prime example of the application of this compound is in the synthesis of novel hole-transporting materials (HTMs) for OLEDs.[2] High-performance OLEDs require HTMs with high thermal stability and appropriate energy levels to ensure efficient injection and transport of holes from the anode to the emissive layer.[3][4] Triarylamine and carbazole derivatives are widely used as building blocks for HTMs due to their excellent hole-transporting properties.[2]
The following section details a synthetic protocol for a triarylamine-based building block derived from this compound, which can be further elaborated into a complex HTM.
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol describes the selective reaction at the C-I bond, which is the most reactive site.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF (or 1,4-Dioxane) to dissolve the solids.
-
Add triethylamine (2.0 eq) and the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(alkynyl)-4-bromo-2-chlorobenzene derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere prevents catalyst degradation.
-
Copper(I) Iodide Co-catalyst: In the Sonogashira reaction, CuI acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Triethylamine as Base: TEA serves as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
-
Room Temperature Reaction: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, which enhances the selectivity over the less reactive C-Br and C-Cl bonds.
Protocol 2: Subsequent Suzuki Coupling of the Sonogashira Product
The product from Protocol 1 can then undergo a Suzuki coupling at the C-Br bond.
Materials:
-
1-(Alkynyl)-4-bromo-2-chlorobenzene derivative (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene and Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the 1-(alkynyl)-4-bromo-2-chlorobenzene derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the di-substituted product, leaving the chlorine atom for potential further modification.
Trustworthiness of the Protocols: These protocols are based on well-established and widely published cross-coupling methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques like TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry.
Visualization of the Synthetic Strategy
The sequential functionalization of this compound can be visualized as a modular approach to building complex organic electronic materials.
Caption: Sequential functionalization workflow of this compound.
Quantitative Data Summary
| Property | Representative Value Range |
| Turn-on Voltage (V) | 2.5 - 4.0 |
| Maximum Current Efficiency (cd/A) | 20 - 40 |
| Maximum Power Efficiency (lm/W) | 15 - 35 |
| Maximum External Quantum Efficiency (%) | 10 - 20 |
Note: The performance of an OLED device is highly dependent on the overall device architecture, including the choice of emitter, electron transport layer, and electrode materials.
Conclusion and Future Outlook
This compound stands out as a highly versatile and valuable building block for the synthesis of complex organic electronic materials. Its unique tri-halogenated structure allows for a predictable and sequential functionalization strategy using a variety of palladium-catalyzed cross-coupling reactions. This enables the precise tuning of molecular properties, which is essential for the development of next-generation OLEDs, OFETs, and OSCs. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich synthetic possibilities offered by this compound and to design novel materials with tailored optoelectronic properties. The continued exploration of new catalytic systems and reaction conditions will further expand the utility of this compound in the exciting field of organic electronics.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Chemoselective Grignard Reagent Formation from 4-Bromo-1-chloro-2-iodobenzene
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] The formation of a Grignard reagent involves an oxidative insertion of magnesium metal into a carbon-halogen bond, a process that effectively reverses the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile.[2][3][4] While the preparation of Grignard reagents from simple alkyl or aryl halides is a well-established laboratory procedure, the synthesis of these organometallics from polyhalogenated aromatic substrates presents a significant chemoselectivity challenge.[5][6] This application note provides a detailed protocol for the selective formation of a Grignard reagent from 4-Bromo-1-chloro-2-iodobenzene, a compound featuring three different halogen substituents on a benzene ring. The protocol is designed for researchers, scientists, and professionals in drug development who require precise control over regioselectivity in the synthesis of complex, polyfunctionalized aromatic molecules.
The reactivity of aryl halides in Grignard formation follows the general trend I > Br > Cl. This differential reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by magnesium. By carefully controlling the reaction conditions, it is possible to selectively form the Grignard reagent at the carbon-iodine bond, leaving the bromo and chloro substituents intact for subsequent functionalization. This chemoselective approach opens avenues for the stepwise synthesis of highly substituted aromatic compounds, which are valuable intermediates in the pharmaceutical and materials science industries.[7]
This document will provide a step-by-step methodology for the preparation of (2-bromo-5-chlorophenyl)magnesium iodide, discuss the critical parameters that govern the selectivity of the reaction, and offer insights into the handling and subsequent application of this versatile polyfunctional Grignard reagent.
Mechanism and Chemoselectivity
The formation of a Grignard reagent is believed to proceed through a radical mechanism initiated by a single electron transfer (SET) from the surface of the magnesium metal to the organic halide.[3] This generates a radical anion, which then fragments to yield an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium species.
In the case of this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br and C-Cl bonds dictates the site of the initial reaction with magnesium. This inherent difference in reactivity allows for the selective formation of the Grignard reagent at the 2-position of the benzene ring.
Figure 1. Workflow for the chemoselective Grignard reagent formation.
Experimental Protocol
This protocol outlines the detailed steps for the chemoselective formation of (2-bromo-5-chlorophenyl)magnesium iodide. Strict adherence to anhydrous and inert atmosphere conditions is paramount for the success of this reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Magnesium turnings | High Purity | Commercially Available | Activate prior to use. |
| Anhydrous Diethyl Ether or THF | DriSolv® or equivalent | Commercially Available | Use freshly opened or distilled. |
| Iodine | Crystal, Reagent Grade | Commercially Available | For magnesium activation. |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas manifold (Schlenk line)
-
Heating mantle or oil bath
-
Syringes and needles for transfer of anhydrous solvents
Step-by-Step Procedure
-
Apparatus Setup and Preparation:
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas manifold.
-
Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine. The iodine will sublime upon gentle heating and react with the magnesium surface, removing the passivating oxide layer. This is visually indicated by the disappearance of the purple iodine vapor and the appearance of a grayish surface on the magnesium.
-
Alternatively, a small amount of 1,2-dibromoethane can be added to activate the magnesium.
-
-
Initiation of the Grignard Reaction:
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl halide solution to the stirred magnesium suspension.
-
The reaction is initiated when a gentle reflux is observed and the solution turns cloudy and gray or brownish. Gentle warming with a heating mantle may be necessary to start the reaction.[8]
-
-
Addition of the Aryl Halide:
-
Once the reaction has been initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of Wurtz-type coupling byproducts.[8][9]
-
-
Completion of the Reaction:
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a dark gray to brown suspension.
-
-
Quantification and Use:
-
The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
-
The freshly prepared Grignard reagent should be used immediately in subsequent reactions to avoid degradation.[8]
-
Troubleshooting and Key Considerations
-
Failure to Initiate: If the reaction does not start, sonication or the addition of a small amount of pre-formed Grignard reagent can be used to initiate the reaction. Ensure all reagents and glassware are scrupulously dry.
-
Side Reactions: The primary side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with unreacted aryl halide.[8][9] This can be minimized by slow addition of the aryl halide solution and maintaining a dilute concentration in the reaction flask.
-
Solvent Choice: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reagent formation.[10] THF is a stronger Lewis base and can better solvate the Grignard reagent, which can sometimes lead to higher reactivity.
-
Purity of Reagents: The purity of the starting materials, particularly the absence of water, is critical for a successful Grignard reaction.[10]
Applications in Synthesis
The chemoselectively formed (2-bromo-5-chlorophenyl)magnesium iodide is a valuable intermediate for the synthesis of a wide range of polyfunctional aromatic compounds. The remaining bromo and chloro substituents can be further functionalized through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the stepwise and regiocontrolled construction of complex molecular architectures.[7] This reagent can also be used in standard Grignard reactions with electrophiles such as aldehydes, ketones, esters, and nitriles to introduce new carbon-carbon bonds.[11]
Figure 2. Synthetic utility of (2-bromo-5-chlorophenyl)magnesium iodide.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the chemoselective formation of a Grignard reagent from the polyhalogenated aromatic compound this compound. By leveraging the differential reactivity of the carbon-halogen bonds, this procedure allows for the targeted synthesis of a versatile organometallic intermediate. The ability to selectively functionalize one position while leaving other halogens intact for subsequent transformations is a powerful tool for the synthesis of complex molecules in drug discovery and materials science. Careful attention to experimental conditions, particularly the exclusion of moisture and the controlled addition of reagents, is essential for achieving high yields and minimizing side reactions.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. quora.com [quora.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. leah4sci.com [leah4sci.com]
The Strategic Utility of 4-Bromo-1-chloro-2-iodobenzene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. The strategic incorporation of halogen atoms into aromatic rings provides a powerful tool for medicinal chemists, influencing not only the physicochemical properties of a drug candidate but also offering synthetic handles for diversification.[1][2] 4-Bromo-1-chloro-2-iodobenzene is a quintessential example of a highly versatile and strategically designed building block for the synthesis of pharmaceutical intermediates.[1] Its utility lies in the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization through a variety of cross-coupling reactions.[1][3] This guide provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with mechanistic insights and detailed experimental protocols.
The reactivity of the carbon-halogen bond towards common palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl.[3] This predictable hierarchy allows for the regioselective introduction of different substituents onto the benzene ring, a crucial capability in the multi-step synthesis of many active pharmaceutical ingredients (APIs).[1]
Core Applications in Pharmaceutical Intermediate Synthesis
The unique structural arrangement of this compound makes it an ideal starting material for the synthesis of polysubstituted aromatic compounds, which are key components of numerous drug molecules.[2] Its application is particularly notable in the synthesis of biaryl structures and compounds with acetylenic moieties, which are prevalent in many kinase inhibitors and other targeted therapies.
Application Note 1: Sequential Sonogashira and Suzuki Cross-Coupling for the Synthesis of Substituted Biaryls
A primary application of this compound is in the sequential, regioselective formation of carbon-carbon bonds. The most reactive iodo group can first be selectively coupled with a terminal alkyne via a Sonogashira reaction. The resulting 4-bromo-1-chloro-2-alkynylbenzene can then undergo a Suzuki-Miyaura coupling at the bromo position with a boronic acid or ester. This two-step, one-pot or sequential approach allows for the controlled assembly of complex, unsymmetrically substituted biaryl derivatives.
Mechanistic Rationale:
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that proceeds under mild conditions.[4] The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to form the C-C bond.[4] The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination.[3] The significantly lower reactivity of the C-Cl bond allows it to remain intact during these transformations, available for further functionalization if desired.
Experimental Protocol: Synthesis of a 4-Aryl-2-(phenylethynyl)-1-chlorobenzene Intermediate
This protocol describes a representative two-step sequence for the synthesis of a substituted biaryl intermediate.
Step 1: Regioselective Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine. Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1-chloro-2-(phenylethynyl)benzene.
-
Step 2: Suzuki-Miyaura Coupling of 4-bromo-1-chloro-2-(phenylethynyl)benzene
-
Materials:
-
4-bromo-1-chloro-2-(phenylethynyl)benzene (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-chloro-2-(phenylethynyl)benzene, the arylboronic acid, and potassium carbonate in the toluene/ethanol/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture and heat to reflux (approximately 80-90 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by flash column chromatography to obtain the desired 4-aryl-2-(phenylethynyl)-1-chlorobenzene intermediate.
-
| Reactant | Product | Yield (%) |
| This compound | 4-bromo-1-chloro-2-(phenylethynyl)benzene | 85-95 |
| 4-bromo-1-chloro-2-(phenylethynyl)benzene | 4-(4-methoxyphenyl)-2-(phenylethynyl)-1-chlorobenzene | 75-90 |
Application Note 2: Synthesis of Phenanthridinone Scaffolds
Conceptual Workflow for Phenanthridinone Synthesis:
Caption: Conceptual workflow for the synthesis of phenanthridinone derivatives.
Visualization of Synthetic Pathways
The sequential functionalization of this compound can be visualized as a branching pathway, where each halogen provides a distinct point of modification.
Caption: Sequential cross-coupling strategy using this compound.
Conclusion
This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its unique arrangement of three different halogens with distinct reactivities allows for the controlled and sequential introduction of various functional groups through well-established cross-coupling reactions. This enables the efficient construction of complex, polysubstituted aromatic cores that are central to the structure of many modern pharmaceuticals. The protocols and application notes provided herein serve as a guide for researchers and scientists in leveraging the synthetic potential of this valuable intermediate in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Bromo-1-chloro-2-iodobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules using 4-Bromo-1-chloro-2-iodobenzene. This tri-halogenated aryl scaffold is a powerful building block, offering a platform for sequential and site-selective functionalization.[1] However, its utility is directly tied to the precise control of reaction conditions to exploit the differential reactivity of the three halogen atoms.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.
Core Principles: Understanding Halogen Reactivity in Cross-Coupling
The foundation of selective synthesis with this compound lies in the differential reactivity of its carbon-halogen bonds towards the oxidative addition step in a palladium catalytic cycle.[2] The established reactivity order is:
C–I > C–Br ~ C–OTf > C–Cl [3][4]
This hierarchy is your primary tool. The C–I bond is significantly weaker and more polarizable, making it the most susceptible to oxidative addition by a Pd(0) catalyst under mild conditions. The C–Br bond requires more forcing conditions (e.g., higher temperature, more electron-rich ligands) to react, while the C–Cl bond is the most inert and typically requires highly specialized, bulky, and electron-rich ligands for activation. By carefully tuning your reaction parameters, you can selectively functionalize one site while leaving the others intact for subsequent transformations.
Troubleshooting and Frequently Asked Questions (FAQs)
Issue 1: Low to No Product Yield in the Initial C-I Coupling
Question: I am attempting my first coupling reaction (e.g., Suzuki-Miyaura) on this compound, targeting the iodine, but I'm observing very low conversion or no product at all. What are the primary checkpoints?
Answer: Low or no yield is a common issue in cross-coupling reactions and requires a systematic diagnostic approach.[5] Here’s how to troubleshoot:
-
Catalyst Integrity and Activation: The single most critical component is the active Pd(0) catalyst.[6]
-
Pre-catalyst Choice: Are you using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂? These require in situ reduction to the active Pd(0) state.[5][7] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined pre-catalyst (e.g., a Buchwald G3 palladacycle) which generates the active LPd(0) species cleanly and efficiently.[8]
-
Atmosphere Control: Palladium(0) catalysts, especially those with phosphine ligands, are highly sensitive to atmospheric oxygen. Ensure your reaction flask was thoroughly de-gassed (e.g., via multiple vacuum/inert gas cycles or by sparging the solvent with argon/nitrogen) and maintained under a positive pressure of inert gas throughout the experiment.[5]
-
-
Reagent and Solvent Quality:
-
Anhydrous Conditions: Moisture can poison the catalyst and hydrolyze organometallic reagents (especially boronic acids). Use freshly distilled, anhydrous solvents and ensure your base is dry.[5][9]
-
Base Purity and Strength: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. Ensure you are using a high-purity base. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[10] The choice of base can significantly impact the reaction outcome.
-
-
Reaction Temperature: While the C-I bond is reactive, some thermal energy is still required. If you are running the reaction at room temperature with no success, a modest increase to 40-60 °C can often initiate catalysis without compromising selectivity.
Issue 2: Poor Chemoselectivity - Reactivity at Both Iodine and Bromine Sites
Question: My reaction is proceeding, but I'm getting a mixture of products from coupling at both the C-I and C-Br positions. How can I exclusively target the C-I bond?
Answer: This is the central challenge for this substrate. Achieving high chemoselectivity depends on keeping the reaction conditions mild enough to activate the C-I bond while leaving the C-Br bond untouched.
-
Lower the Reaction Temperature: This is the most straightforward parameter to adjust. The energy barrier for oxidative addition at the C-Br bond is higher than at the C-I bond. By reducing the temperature (e.g., from 80 °C to 50-60 °C), you can often find a window where the C-I reaction proceeds at a reasonable rate while the C-Br reaction is kinetically disfavored.
-
Optimize Ligand Choice: The ligand is the steering wheel of the catalyst. For selective C-I coupling, you want a ligand that is sufficiently electron-rich to promote oxidative addition but not so reactive that it begins to activate the C-Br bond.
-
Starting Point: Triphenylphosphine (PPh₃) is a classic, moderately active ligand and an excellent starting point for selective C-I coupling.
-
Avoid Overly Active Ligands: Highly electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to activate very strong bonds like C-Cl.[11] Using these for an initial C-I coupling is often overkill and will likely lead to poor selectivity.
-
-
Control Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed and the desired mono-coupled product is formed, stop the reaction. Prolonged heating can provide the necessary energy to overcome the activation barrier for the C-Br bond, leading to the undesired di-substituted product.
Issue 3: Common Side Reactions and Their Mitigation
Question: Besides selectivity issues, I'm observing significant byproducts. How do I identify and suppress homocoupling and dehalogenation?
Answer: These are two of the most common side reactions in cross-coupling chemistry.
-
Homocoupling: This is the dimerization of your coupling partner (e.g., R-B(OH)₂ couples with itself to form R-R).
-
Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate this side reaction.[12] For Sonogashira reactions, high concentrations of the copper(I) co-catalyst can also promote the homocoupling of alkynes (Glaser coupling).[13][14]
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is free of oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that arises from faulty in situ reduction of Pd(II).
-
Copper-Free Sonogashira: If Glaser coupling is a major issue, consider a copper-free Sonogashira protocol, which relies on a more active palladium/ligand system to function without the copper co-catalyst.[9]
-
-
-
Dehalogenation: This is the replacement of a halogen atom (in this case, iodine or bromine) with a hydrogen atom.
-
Cause: This typically occurs when a palladium-hydride (Pd-H) species is formed. This can happen if the base or solvent (like an alcohol) acts as a hydride source. Reductive elimination of Ar-H then occurs from the Ar-Pd-H intermediate.[12]
-
Solution:
-
Choice of Base: Avoid amine bases like triethylamine if possible, as they can be a source of hydrides. Carbonates or phosphates are often a better choice.
-
Solvent Selection: Aprotic solvents like dioxane, THF, or toluene are less likely to act as hydride donors compared to alcohols.
-
Reagent Purity: Ensure your boronic acid is not partially decomposed, as this can also lead to side reactions.
-
-
Experimental Protocols & Starting Conditions
The following tables and protocols provide robust starting points for your experiments. Always begin with a small-scale reaction to optimize conditions before scaling up.
Table 1: Recommended Starting Conditions for Selective C–I Coupling
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Coupling |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Arylboronic Acid (1.2 eq) | Terminal Alkyne (1.2 eq) | Alkene (e.g., Styrene, Acrylate) (1.5 eq) |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | (none if using Pd(PPh₃)₄) or PPh₃ (4 mol%) | (none if using PdCl₂(PPh₃)₂) | PPh₃ or P(o-tol)₃ (4-10 mol%) |
| Co-Catalyst | N/A | CuI (1-5 mol%) | N/A |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Et₃N or DIPA (2.0-3.0 eq) | Et₃N or K₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Toluene or THF | DMF or Acetonitrile |
| Temperature | 60-80 °C | Room Temp to 50 °C | 80-100 °C |
Protocol 1: Selective Suzuki-Miyaura Coupling at the C–I Position
This protocol details a representative reaction to form 4-bromo-1-chloro-2-phenylbenzene.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (318 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a de-gassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sequential Coupling - Sonogashira at C-Br after Suzuki at C-I
This protocol assumes you have successfully synthesized and purified the product from Protocol 1 (4-bromo-1-chloro-2-phenylbenzene).
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1-chloro-2-phenylbenzene (270 mg, 1.0 mmol, 1.0 eq), phenylacetylene (122 mg, 1.2 mmol, 1.2 eq), and Copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen.
-
Solvent and Base Addition: Add de-gassed toluene (5 mL) and triethylamine (279 µL, 2.0 mmol, 2.0 eq) via syringe.
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35 mg, 0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction at 80 °C. Note: More forcing conditions are used here to activate the C-Br bond.
-
Monitoring & Workup: Follow similar monitoring and workup procedures as described in Protocol 1.
Visualization of Workflows and Mechanisms
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Diagram 3: Decision Tree for Selective Functionalization
References
- 1. nbinno.com [nbinno.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 4-Bromo-1-chloro-2-iodobenzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. The synthesis of polysubstituted halobenzenes is a critical process in the development of new chemical entities, and understanding the nuances of the reaction can significantly improve yield, purity, and safety.
Introduction: The Synthetic Challenge
The preparation of this compound typically proceeds via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities.[1][2] This powerful transformation involves the diazotization of an aromatic amine, in this case, 4-bromo-2-chloroaniline, followed by the introduction of an iodide. While seemingly straightforward, this process is fraught with potential side reactions that can complicate the synthesis and purification. This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions.
Visualizing the Reaction Pathway
The following diagram illustrates the intended synthetic route to this compound and the key competing side reactions. Understanding these pathways is the first step in controlling them.
Caption: Reaction scheme for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My crude product has a strong orange/red color. What is the likely cause and how can I prevent it?
Answer: An intense coloration, typically orange, red, or yellow, is a strong indicator of the formation of azo compounds.[3][4] This is one of the most common side reactions in diazotization chemistry.
-
Causality: Azo compounds are formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring. In this synthesis, the most likely coupling partner is the unreacted starting material, 4-bromo-2-chloroaniline. This reaction is highly favored if the temperature is not strictly controlled or if there is an excess of the starting amine present when the diazonium salt is formed.[5]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C. Diazonium salts are notoriously unstable at higher temperatures.[3][6] An internal thermometer is crucial for accurate monitoring.
-
Order of Addition: Add the cold sodium nitrite solution slowly to the acidic solution of the aniline. This ensures that the nitrous acid is consumed as it is formed and minimizes the concentration of unreacted aniline in the presence of the diazonium salt.
-
Sufficient Acid: Use a sufficient excess of mineral acid (e.g., HCl) to ensure that all of the aniline is protonated. The resulting anilinium salt is less nucleophilic and less likely to participate in azo coupling.
-
Question 2: My final product is contaminated with a significant amount of 4-bromo-2-chlorophenol. How did this happen and what can I do to avoid it?
Answer: The presence of 4-bromo-2-chlorophenol indicates that the diazonium group has been replaced by a hydroxyl group from water.[7][8]
-
Causality: The diazonium group is an excellent leaving group (as dinitrogen gas), and the resulting aryl cation is highly reactive.[8] In an aqueous acidic environment, water can act as a nucleophile, leading to the formation of a phenol. This reaction is accelerated by heat.
-
Troubleshooting & Prevention:
-
Maintain Low Temperatures: As with azo coupling, keeping the reaction cold is critical to suppress the hydrolysis of the diazonium salt.
-
Avoid Excessive Heating: During the iodination step, avoid warming the reaction mixture until the diazotization is complete and the addition of the iodide source has begun. Some protocols call for gentle warming to drive the reaction to completion, but this should be done cautiously.
-
Non-Aqueous Conditions: For sensitive substrates, consider non-aqueous diazotization methods, though these are often more complex.[9]
-
Question 3: I have a significant amount of unreacted 4-bromo-2-chloroaniline in my final product. What went wrong?
Answer: The presence of the starting material in your product points to incomplete diazotization.
-
Causality: The reaction between the primary amine and nitrous acid to form the diazonium salt is stoichiometric. Insufficient sodium nitrite or acid will result in unreacted aniline.
-
Troubleshooting & Prevention:
-
Stoichiometry: Ensure you are using a slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents).
-
Purity of Reagents: Use high-purity sodium nitrite. Over time, sodium nitrite can oxidize to sodium nitrate, which is unreactive in this context.
-
Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper.[3] The paper will turn blue-black in the presence of nitrous acid. This confirms that sufficient sodium nitrite has been added. Be cautious not to add a large excess, as this can lead to unwanted side reactions.
-
Question 4: My yield is consistently low, and I'm getting a complex mixture of byproducts. What are some general tips for improving the outcome?
Answer: Low yields and complex product mixtures often stem from the inherent instability of the diazonium salt and the radical nature of the Sandmeyer reaction.[1][10]
-
Causality: The decomposition of the diazonium salt can be unpredictable. The Sandmeyer reaction itself can proceed through a radical mechanism, which can lead to the formation of biaryl byproducts through radical coupling.[1]
-
Troubleshooting & Prevention:
-
Use of Copper Catalysts: While the iodination of diazonium salts with potassium iodide does not strictly require a copper catalyst, some "Sandmeyer-type" procedures for iodination include catalytic amounts of copper(I) iodide.[11][12] This can sometimes lead to a cleaner and more efficient reaction.
-
One-Pot Procedures: Some methods advocate for a "one-pot" diazotization and iodination, where the potassium iodide is present during the diazotization.[11] This allows the diazonium salt to react as it is formed, minimizing its decomposition.
-
Purity of Starting Material: Ensure your 4-bromo-2-chloroaniline is pure. Impurities in the starting material can lead to a cascade of side reactions.
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity, especially during the addition of the sodium nitrite solution.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 4-bromo-2-chloroaniline (1.0 eq) in a suitable solvent (e.g., a mixture of concentrated HCl and water), cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Crude this compound
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Prepare a silica gel column packed with the same solvent.
-
Load the dissolved crude product onto the column.
-
Elute the column with the non-polar solvent. The desired product, being relatively non-polar, should elute relatively quickly.
-
Collect the fractions containing the pure product, monitoring by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₃BrClI | 317.35 |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 |
| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. careers360.com [careers360.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Suzuki Reactions with 4-Bromo-1-chloro-2-iodobenzene
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges presented by polyhalogenated substrates like 4-Bromo-1-chloro-2-iodobenzene. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust understanding of your reaction systems.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki reaction with this compound. Which halogen will react first?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Suzuki reaction, generally follows the order: I > Br > OTf >> Cl.[1][2][3] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step.[4][5] Therefore, you can expect the iodine at the 2-position to react selectively first, offering a powerful tool for sequential, site-selective functionalization.
Q2: My reaction is giving me a complex mixture of products. What are the likely side reactions?
A2: With a substrate like this compound, several side reactions can occur, leading to a complex product mixture and reduced yield of your desired compound.[6][7] The most common side reactions include:
-
Dehalogenation: This is where a halogen is replaced by a hydrogen atom.[8][9] It's particularly common with more reactive halides like iodide.[10][11]
-
Homocoupling: This side reaction results in the formation of a biaryl product from two molecules of your boronic acid or ester.[12][13] The presence of oxygen and Pd(II) species in the reaction mixture are primary causes.[12][14]
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[6][15] This is a common pathway for boronic acid decomposition.[16]
Q3: Can I use the same reaction conditions to couple at the bromine and chlorine positions after reacting the iodine?
A3: Not typically. The reactivity difference between iodine, bromine, and chlorine is significant.[2][17] While the iodo-coupling might proceed under relatively mild conditions, coupling at the bromo- and especially the chloro-positions will require more forcing conditions. This often involves higher temperatures, different catalyst/ligand systems (e.g., bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), and potentially a stronger base.[18][19][20]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section provides a structured approach to diagnosing and resolving common issues encountered during Suzuki reactions with this compound.
Problem 1: Low to No Product Yield
A low or non-existent yield is one of the most common and frustrating outcomes. A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Explanation: The active catalyst in a Suzuki reaction is a Pd(0) species.[4][21] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can lead to low catalyst activity. Furthermore, Pd(0) catalysts and the phosphine ligands are sensitive to oxidation.[1][12]
-
Solutions:
-
Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst and ligand oxidation.[1]
-
Use fresh, high-quality catalyst and ligands.
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
For challenging couplings, especially at the less reactive bromine and chlorine positions, consider more robust, specialized ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][18]
-
-
-
Inefficient Transmetalation:
-
Explanation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a critical step in the catalytic cycle.[4][22] This step is highly dependent on the choice of base and solvent.[23][24] The base activates the boronic acid, making it more nucleophilic.[4][23]
-
Solutions:
-
Base Selection: A screening of bases is often necessary. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4][6] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The choice of solvent can influence catalyst solubility, base effectiveness, and the overall reaction rate.[25] Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to aid in dissolving the base.[4][6]
-
-
-
Boronic Acid/Ester Instability:
-
Explanation: Boronic acids are susceptible to decomposition, primarily through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][15] This is a significant cause of low yields.
-
Solutions:
-
Use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[16][26] While boronic acids are generally more reactive, the increased stability of boronate esters can lead to higher overall yields in some cases.[16][27]
-
Use reaction conditions that minimize the time the boronic acid is exposed to potentially harsh conditions (e.g., lower temperature, shorter reaction time if possible).
-
-
Problem 2: Predominance of Dehalogenation Byproduct
Observing a significant amount of the dehalogenated starting material (e.g., 4-bromo-1-chlorobenzene after attempting to couple at the iodine position) is a clear indication of an undesired side reaction.
Potential Causes & Solutions:
-
Formation of Palladium-Hydride Species:
-
Explanation: The dehalogenation process is often mediated by a palladium-hydride (Pd-H) species.[8] This can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[6][8] The Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate, leading to the dehalogenated product.
-
Solutions:
-
Base Optimization: Avoid overly strong bases that can promote the formation of Pd-H. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[8]
-
Solvent Choice: Be cautious with alcohol solvents, as they can be a source of hydrides.[6][8] If an alcohol is necessary, consider using it in smaller amounts or as a co-solvent.
-
Ligand Selection: Bulkier, more electron-rich ligands can sometimes suppress dehalogenation by sterically hindering the approach of hydride sources to the palladium center.[8]
-
-
Problem 3: Significant Homocoupling of the Boronic Acid
The formation of a symmetrical biaryl from the boronic acid starting material is another common side reaction that consumes your reagents and complicates purification.
Potential Causes & Solutions:
-
Presence of Oxygen:
-
Explanation: Oxygen is a major culprit in promoting homocoupling.[6][12] It can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the oxidative coupling of two boronic acid molecules.[12][14]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[8]
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.
-
-
-
Inefficient Reduction of Pd(II) Precatalyst:
-
Explanation: If a Pd(II) precatalyst is used, and its reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can directly promote the homocoupling of the boronic acid.[12][14]
-
Solutions:
-
Consider adding a mild reducing agent to facilitate the initial reduction of the Pd(II) precatalyst.
-
Alternatively, start with a Pd(0) catalyst to bypass this potential issue.
-
-
Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Reaction with this compound
This protocol is a starting point and may require optimization for your specific boronic acid and desired product.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[8][22]
Data Presentation: Comparison of Common Suzuki Reaction Components
Table 1: Common Palladium Catalysts and Ligands
| Catalyst System | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl iodides, bromides, triflates | Commercially available, well-established |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Aryl chlorides, sterically hindered substrates | High activity, broad substrate scope |
| PEPPSI™-type Precatalysts | N-heterocyclic carbene (NHC) ligands | Often highly active for challenging couplings |
Table 2: Common Bases and Solvents
| Base | Solvent System | Comments |
| K₂CO₃ | Toluene/Water, Dioxane/Water | Mild, widely used, good for many substrates |
| K₃PO₄ | Toluene, Dioxane | Often effective for challenging couplings |
| Cs₂CO₃ | Toluene, Dioxane, THF | More soluble in organic solvents, can be more effective than K₂CO₃ |
| NaOH | Toluene/Water, Ethanol/Water | Strong base, can be effective but may promote side reactions |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 27. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-1-chloro-2-iodobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-1-chloro-2-iodobenzene (CAS 148836-41-3). This polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and material science due to its three distinct halogen atoms, which allow for sequential and selective functionalization.[1] The differing reactivity of the C-I, C-Br, and C-Cl bonds is the key to its synthetic utility, but it also presents unique challenges in catalysis, particularly concerning catalyst activity, stability, and regioselectivity.
This guide is structured to provide direct, actionable answers to common problems encountered during cross-coupling reactions with this substrate, focusing on the critical issue of catalyst deactivation.
Frequently Asked Questions: First Principles
Before troubleshooting specific problems, it's essential to understand the fundamental principles governing the reactivity of this substrate.
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling?
A1: The reactivity of aryl halides in the crucial oxidative addition step of a palladium-catalyzed cross-coupling reaction is dictated by the carbon-halogen bond dissociation energy. The C-I bond is the weakest, followed by C-Br, and then C-Cl.[2] Therefore, the expected order of reactivity is Iodine > Bromine > Chlorine . This inherent reactivity difference is the foundation for achieving selective functionalization at the iodine position.[3]
Q2: Which cross-coupling reactions are commonly and successfully performed with this substrate?
A2: Due to its versatile handles, this compound is employed in a wide range of palladium-catalyzed reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[4][5]
-
Heck Reaction: Formation of C-C bonds with alkenes.[6]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[7][8]
-
Stille Coupling: Formation of C-C bonds with organostannanes.[1]
Q3: Why is catalyst choice so critical for achieving a selective and high-yielding reaction?
A3: The catalyst system—comprising the palladium source and the ligand—is paramount for two reasons. First, it must be active enough to facilitate the reaction under conditions mild enough to differentiate between the C-I and C-Br bonds.[3] Second, the ligand must stabilize the active Pd(0) species throughout the catalytic cycle to prevent deactivation pathways like aggregation or oxidation, which are common pitfalls in cross-coupling chemistry.[9] An improperly chosen catalyst can lead to low yield, no reaction, or a loss of regioselectivity.
Troubleshooting Guide: Catalyst Deactivation & Reaction Failure
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a step-by-step troubleshooting plan.
Q4: My reaction has stalled with low conversion, and I observe a black precipitate. What is happening and how can I prevent it?
A4: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[9] Its formation is a definitive sign of catalyst decomposition. The active catalyst is a soluble, ligand-stabilized Pd(0) complex. When the ligand fails to protect the metal center, these species rapidly aggregate and fall out of solution.
Causality:
-
Insufficient Ligand Stabilization: The ligand may be too small, not electron-rich enough, or used in too low a concentration to sterically and electronically shield the Pd(0) center.
-
High Temperature: Elevated temperatures accelerate the rate of catalyst decomposition and aggregation.[9]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, disrupting the catalytic cycle and promoting decomposition.[9]
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a potent catalyst poison.
-
Use Schlenk techniques or a glovebox for all manipulations.
-
Degas your solvent thoroughly. For most solvents (e.g., toluene, dioxane, THF), three cycles of freeze-pump-thaw are most effective. Alternatively, sparging with argon or nitrogen for at least 30 minutes can be used.[9]
-
-
Optimize the Ligand: The ligand is your primary tool for stabilizing the catalyst.
-
Switch to Bulky, Electron-Rich Ligands: For challenging couplings, standard ligands like PPh₃ are often insufficient. Use modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) like IPr or IMes.[5][9] These ligands create a protective, sterically hindered pocket around the palladium atom.
-
Adjust Ligand-to-Palladium Ratio: An insufficient amount of ligand leaves the palladium exposed. While a 1:1 or 2:1 ligand-to-metal ratio is a common starting point, a slight excess of ligand (e.g., 2.5:1) can sometimes prevent deactivation.[9] Note that a large excess can sometimes inhibit the reaction by occupying coordination sites.[10]
-
-
Control the Reaction Temperature:
-
Begin the reaction at the lowest temperature that provides a reasonable rate. For C-I bond coupling, reactions can often be run at temperatures from room temperature to 80 °C. Only increase the temperature if the reaction is clean but slow.
-
-
Use a Modern Precatalyst:
-
Instead of simple salts like Pd(OAc)₂ or PdCl₂, which require an unpredictable in situ reduction, use a well-defined, air-stable Pd(II) precatalyst (e.g., BrettPhos Pd G3). These are designed to reliably generate the active, monoligated Pd(0) species upon activation with a base, leading to more reproducible results.[10][11]
-
Caption: Common deactivation pathway leading to Palladium Black.
Q5: My reaction is working, but I'm getting a mixture of products with coupling at both the iodine and bromine positions. How do I improve regioselectivity?
A5: This is a common and critical challenge with polyhalogenated substrates. While oxidative addition to the C-I bond is kinetically favored, a highly reactive catalyst or overly harsh conditions can provide enough energy to overcome the activation barrier for the C-Br bond, leading to a loss of selectivity.[12]
Causality:
-
High Temperature/Long Reaction Time: The longer and hotter the reaction, the more likely the less reactive C-Br bond is to react.[3]
-
Highly Reactive Catalyst System: A very active catalyst, often generated from extremely electron-rich and bulky ligands, may not effectively differentiate between the C-I and C-Br bonds.
-
Excess Coupling Partner: Using a large excess of the nucleophile (e.g., boronic acid) can drive the reaction towards double coupling after the initial selective C-I reaction is complete.[3]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most effective variable for enhancing kinetic selectivity. Start reactions at room temperature and only warm gently if necessary. A difference of 20-30 °C can have a dramatic impact on selectivity.[3]
-
Monitor Reaction Progress Closely: Do not run the reaction for a standardized "overnight" period. Use TLC or GC-MS to track the consumption of the starting material and the formation of the desired mono-coupled product. Quench the reaction as soon as the starting material is consumed to prevent subsequent reaction at the bromine site.
-
Control Stoichiometry: Use a stoichiometric equivalent of your coupling partner (e.g., 1.05 to 1.1 equivalents of boronic acid). This minimizes the driving force for a second coupling event.
-
Tune the Ligand: If selectivity is still an issue, consider a slightly less reactive ligand. For example, if you are using a very electron-rich Buchwald-type ligand, switching to a moderately electron-rich one like P(t-Bu)₃ or even PPh₃ (if reactivity allows) could improve selectivity, albeit likely at the cost of reaction speed.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity of 4-Bromo-1-chloro-2-iodobenzene Reactions
Welcome to the technical support center for 4-Bromo-1-chloro-2-iodobenzene (CAS 148836-41-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for controlling the regioselectivity of reactions involving this versatile tri-halogenated building block. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies.
The unique arrangement of iodine, bromine, and chlorine on the benzene ring offers a powerful platform for sequential, site-selective functionalization.[1] However, harnessing this potential requires a nuanced understanding of the factors governing the reactivity of each carbon-halogen bond. This guide provides answers to common questions and solutions to problems you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the reactivity and handling of this compound.
Q1: What is the intrinsic reactivity order of the carbon-halogen bonds in this molecule?
A: The reactivity of the halogens in this compound is primarily dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, making it the most reactive site, followed by the C-Br bond, and finally the much stronger C-Cl bond. This differential reactivity is the cornerstone of achieving regioselectivity.[1]
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. This process is significantly faster for weaker bonds. Therefore, the established reactivity order is: C-I > C-Br >> C-Cl .[2][3][4][5]
-
For Metal-Halogen Exchange Reactions: This reaction is also kinetically controlled and follows the same general trend, with the exchange occurring fastest at the most polarizable halogen with the weakest bond. The typical exchange rate is: I > Br > Cl .[6]
Q2: How do different reaction types influence which halogen reacts?
A: While the intrinsic C-X bond strength sets the baseline, the specific reaction class is critical for predictable outcomes:
-
Palladium-Catalyzed Cross-Coupling: These reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) are highly reliable for selective functionalization. By carefully tuning conditions—such as catalyst, ligand, temperature, and reaction time—one can almost always achieve selective reaction at the C-I bond, leaving the C-Br and C-Cl bonds untouched.[5]
-
Metal-Halogen Exchange: This method, typically using organolithium reagents (e.g., n-BuLi, t-BuLi), is used to generate an aryllithium species for subsequent reaction with an electrophile. While the C-I bond is kinetically favored for exchange, the high reactivity of organolithiums can sometimes lead to mixtures, especially if the temperature is not rigorously controlled. Selective Li/Br exchange is possible but requires careful optimization to overcome the faster Li/I exchange.[6][7]
-
Directed ortho-Metalation (DoM): DoM involves deprotonation of an aromatic C-H bond directed by a coordinating functional group.[8][9] For derivatives of this compound that contain a directing metalation group (DMG), there is a competition between DoM and metal-halogen exchange. For iodides and bromides, metal-halogen exchange is almost always faster than C-H deprotonation, making DoM a challenging strategy unless the C-I and C-Br positions are already functionalized.[7][10]
Q3: What are the key experimental parameters I need to control for a successful regioselective reaction?
A: The "Five Pillars of Regiocontrol" for this substrate are:
-
Temperature: Lower temperatures (e.g., room temperature to 80 °C) favor selective reaction at the most labile C-I bond. Higher temperatures are required to activate the C-Br bond and are almost always necessary for any reaction at the C-Cl bond.[5]
-
Catalyst/Ligand System: The choice of palladium catalyst and its coordinating ligand is crucial. For selective C-I coupling, standard catalysts like Pd(PPh₃)₄ are often sufficient. To activate the less reactive C-Br bond, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands may be necessary.[11][12]
-
Stoichiometry: When targeting monofunctionalization at the C-I position, using a slight excess (1.0-1.2 equivalents) of the coupling partner is recommended to ensure full conversion at that site without promoting side reactions.[5]
-
Reaction Time: Monitoring the reaction is key. A reaction targeting the C-I bond should be stopped once the starting material is consumed to prevent subsequent, slower reaction at the C-Br bond.
-
Base and Solvent: The choice of base and solvent can influence catalyst activity and stability, indirectly affecting selectivity. For example, in Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common, and solvent systems like dioxane/water or toluene/water are frequently used.[12][13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Q: My Suzuki coupling is yielding a mixture of products coupled at both the C-I and C-Br positions. How can I improve selectivity for the C-I bond?
A: This is a classic case of over-activation. The conditions are too harsh, causing the reaction to proceed past the intended C-I site and begin reacting at the C-Br bond.
Troubleshooting Steps:
-
Reduce the Temperature: This is the most effective first step. If you are running the reaction at 100 °C or higher, try reducing it to 80 °C or even room temperature. The oxidative addition at the C-I bond has a much lower activation energy than at the C-Br bond.[5]
-
Change the Catalyst System: Highly active catalysts designed for activating aryl chlorides might be too reactive here. Switch to a less reactive, "standard" catalyst. Pd(PPh₃)₄ is an excellent starting point for selective C-I coupling due to its moderate activity.[5]
-
Shorten the Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the this compound is consumed, quench the reaction. Extended reaction times will inevitably lead to reaction at the C-Br position.
-
Check Your Stoichiometry: Ensure you are not using a large excess of the boronic acid and base, as this can drive the reaction forward non-selectively. Use closer to 1.1 equivalents of the boronic acid.
Q: I have successfully performed a Sonogashira coupling at the C-I position. Now, I want to perform a Suzuki coupling at the C-Br position. My attempts are failing or giving low yields. What should I do?
A: Activating the C-Br bond requires more forcing conditions than the C-I bond. The product from the first step is also electronically and sterically different, which can affect the second reaction.
Troubleshooting Steps:
-
Increase the Temperature: The C-Br bond requires more thermal energy to activate. A temperature range of 100-120 °C is a good starting point for the second coupling.
-
Use a More Active Catalyst System: The C-Br bond is less reactive, so a more potent catalyst is needed. Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand such as SPhos, XPhos, or PCy₃.[11][13] These ligands promote the oxidative addition step for less reactive aryl bromides.
-
Choose a Stronger Base: A stronger base can sometimes accelerate the catalytic cycle. If you used K₂CO₃ for the first step, consider using K₃PO₄ or Cs₂CO₃ for the second.
-
Ensure Purity of the Intermediate: Make sure the product from the first Sonogashira coupling is pure. Catalyst poisons or unreacted starting materials from the first step can inhibit the second coupling. Re-purification by column chromatography is recommended.
Q: I am attempting a double Suzuki coupling to functionalize both the C-I and C-Br positions in one pot, but the reaction is messy. Is this feasible?
A: While challenging, a one-pot, two-step sequential functionalization is possible but requires precise control. A one-pot reaction with two different coupling partners is significantly more complex due to competitive reactions. A more robust approach is a sequential, one-pot reaction where conditions are changed after the first coupling is complete.
Strategy:
-
Perform the first Suzuki coupling at the C-I position under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C).
-
Monitor until the starting material is consumed.
-
Without workup, add the second boronic acid, a more active ligand (e.g., SPhos), and potentially more base.
-
Increase the temperature to 100-120 °C to drive the second coupling at the C-Br site.
Metal-Halogen Exchange Reactions
Q: I am trying to perform a selective lithium-bromine exchange using n-BuLi at -78 °C, but I'm getting the product from lithium-iodine exchange. How can I favor the Li/Br exchange?
A: This is a common problem because the kinetic barrier for Li/I exchange is very low. Even at -78 °C, it is significantly faster than Li/Br exchange.[6]
Troubleshooting Steps:
-
This approach is fundamentally challenging. The vast difference in exchange rates (I > Br) makes selective Li/Br exchange in the presence of iodine nearly impossible with standard organolithiums.
-
Consider a "Protect-Then-Exchange" Strategy: If your synthesis allows, first replace the iodine via a cross-coupling reaction (e.g., Suzuki coupling with a simple boronic acid). With the iodine "capped," you can then perform the Li/Br exchange on the resulting molecule under standard conditions.
-
Explore Magnesium-Halogen Exchange: A Knochel-type Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) may offer different selectivity profiles compared to organolithiums. While still challenging, it's worth investigating as these reagents can sometimes favor exchange at more sterically accessible or electronically favorable positions.[14] However, the C-I bond will likely remain the most reactive site.
Part 3: Experimental Protocols
These protocols provide validated starting points for common regioselective transformations. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for high selectivity at the most reactive C-I bond.
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, to make a 0.1 M solution with respect to the substrate).
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion (consumption of starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Lithium-Bromine Exchange (on a C-I Functionalized Substrate)
This protocol assumes you have already functionalized the C-I position and are now targeting the C-Br bond. Let's use "4-Bromo-1-chloro-2-phenylbenzene" as the substrate.
-
To a flame-dried, three-neck round-bottom flask under Argon, add the substrate (1.0 equiv.) and anhydrous tetrahydrofuran (THF, to make a 0.2 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv., 1.6 M solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete Li/Br exchange. The solution may change color.
-
Slowly add a solution of your desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 4: Visualization & Data
Diagrams
Caption: Diagram 1: Hierarchy of C-X bond reactivity and the conditions required for activation.
Caption: Diagram 2: Decision workflow for selecting conditions for site-selective reactions.
Data Presentation
Table 1: Typical Conditions for Regioselective Suzuki-Miyaura Couplings
| Target Position | Temperature | Recommended Catalyst | Recommended Ligand | Recommended Base | Expected Outcome |
| C-2 (Iodine) | 25 - 80 °C | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ | K₂CO₃ or Cs₂CO₃ | High yield and selectivity for mono-alkynylation at C-2. |
| C-4 (Bromine) | 100 - 120 °C | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (SPhos, XPhos) or PCy₃ | K₃PO₄ or Cs₂CO₃ | Requires prior functionalization of the C-I position; good yields. |
| C-1 (Chlorine) | > 120 °C | Pd(OAc)₂ or NiCl₂(dppp) | Electron-rich, bulky ligands (e.g., Buchwald type) | K₃PO₄ | Very challenging; often requires specialized catalyst systems and gives variable yields. |
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. baranlab.org [baranlab.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ias.ac.in [ias.ac.in]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 4-Bromo-1-chloro-2-iodobenzene
Welcome to the technical support center for the large-scale synthesis of 4-Bromo-1-chloro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the critical aspects of the process, from starting material selection to final product purification, with a focus on troubleshooting common issues and ensuring a safe and efficient scale-up.
I. Synthetic Strategy Overview
The most common and scalable route to this compound involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry.[1][2] This process begins with the diazotization of a suitable aniline precursor, followed by the introduction of iodine. The choice of the starting aniline is critical and will be the first point of discussion.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.
A. Starting Material Synthesis and Quality Control
A common precursor for this synthesis is 4-bromo-2-iodoaniline .[3] The purity of this starting material is paramount for a successful and high-yielding reaction.
Q1: What are the common issues in the synthesis of 4-bromo-2-iodoaniline?
A: The synthesis of 4-bromo-2-iodoaniline typically involves the direct iodination of 4-bromoaniline.[4] Key challenges include:
-
Regioselectivity: Ensuring the iodine is directed to the ortho position relative to the amino group can be challenging. The strong activating nature of the amino group can lead to multiple iodination or incorrect substitution patterns.
-
Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities that are difficult to remove.
-
Purification: The crude product often contains unreacted starting material and di-iodinated byproducts. Efficient purification, typically by column chromatography or recrystallization, is crucial.[4]
Q2: How can I ensure the quality of my 4-bromo-2-iodoaniline before starting the diazotization?
A: High-purity starting material is essential. We recommend the following quality control checks:
| Parameter | Recommended Specification | Analytical Method |
| Appearance | Gray to purple powder[3] | Visual Inspection |
| Melting Point | 69-72 °C[3] | Melting Point Apparatus |
| Purity | ≥98% | HPLC, GC-MS |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |
B. The Critical Diazotization Step
The formation of the aryl diazonium salt is the most critical and hazardous step in this synthesis.[5][6] These salts are notoriously unstable and require strict temperature control.[7]
Q3: My diazotization reaction is not going to completion, resulting in low yields. What could be the cause?
A: Incomplete diazotization is a common problem.[8] Here are the likely culprits and their solutions:
-
Insufficient Acid: A common mistake is not using a sufficient excess of mineral acid (e.g., HCl, H₂SO₄). The acid serves two purposes: it protonates the aniline to make it soluble and it reacts with sodium nitrite to generate the reactive nitrous acid in situ. A good starting point is to use at least 3-4 equivalents of acid.
-
Poor Temperature Control: The reaction is highly exothermic. If the temperature rises above 5 °C, the unstable diazonium salt will decompose, leading to the formation of unwanted phenols and other byproducts.[9] Ensure your cooling bath is robust and the addition of the sodium nitrite solution is slow and controlled.
-
Localized "Hot Spots": In large-scale reactions, inefficient stirring can lead to localized areas of high temperature, causing decomposition. Ensure vigorous and efficient stirring throughout the addition of sodium nitrite.
Q4: How can I monitor the completion of the diazotization reaction?
A: A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid using starch-iodide paper.[8] A positive test (the paper turns blue-black) indicates that all the aniline has been consumed and the diazotization is complete.
Caption: Troubleshooting decision tree for the diazotization step.
C. The Sandmeyer Iodination
The introduction of iodine via a Sandmeyer-type reaction is generally more straightforward than other halogenations.[10]
Q5: Do I need a copper catalyst for the iodination step?
A: Unlike the Sandmeyer reactions for introducing chlorine or bromine, the iodination with potassium iodide (KI) does not typically require a copper(I) catalyst.[10] The iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.
Q6: I am observing a dark coloration and the formation of tar-like byproducts during the iodination. What is causing this?
A: This is likely due to a combination of factors:
-
Decomposition of the Diazonium Salt: If the diazonium salt solution is allowed to warm up before or during the addition of KI, it will decompose, leading to the formation of phenols and other colored byproducts.[9]
-
Azo Coupling: Unreacted diazonium salt can couple with electron-rich aromatic species in the reaction mixture (like phenols formed from decomposition) to form highly colored azo compounds.[9]
-
Oxidation of Iodide: Iodide can be oxidized to iodine (I₂), which can contribute to the dark color.
To mitigate these issues:
-
Ensure the diazonium salt solution is kept cold (0-5 °C) right up until the addition of the KI solution.
-
Add the KI solution slowly to control any exotherm.
-
After the reaction is complete, any excess iodine can be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the dark color disappears.[11]
D. Workup and Purification
Achieving high purity of the final product is crucial for its intended applications, especially in the pharmaceutical industry.
Q7: What is the best method for purifying the crude this compound?
A: A combination of techniques is often necessary:
-
Aqueous Workup: After quenching the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with a dilute base (e.g., sodium bicarbonate) will remove any acidic impurities, including phenolic byproducts. A final wash with brine will help to remove water.
-
Recrystallization: This is often the most effective method for large-scale purification. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate) should be chosen to provide good recovery of high-purity crystals.
-
Column Chromatography: For very high purity requirements or for removing close-boiling impurities, column chromatography on silica gel may be necessary.[4]
E. Safety and Hazard Management
The large-scale synthesis of this compound presents significant safety hazards, primarily due to the handling of diazonium salts.
Q8: What are the primary safety concerns, and how can they be mitigated?
A: The most significant hazard is the explosive nature of diazonium salts, especially when dry.[5][6] Adherence to strict safety protocols is non-negotiable.
The Twelve Cardinal Rules for Handling Diazonium Salts: [12]
-
Assume Explosive Nature: Always treat diazonium salts as potentially explosive.
-
Stoichiometric Nitrite: Use only the stoichiometric amount of sodium nitrite required for the reaction.
-
Test for Excess Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid and neutralize it with urea or sulfamic acid if necessary.
-
Minimize Nitrous Acid Presence: Add the sodium nitrite solution to the acidic aniline solution, not the other way around.
-
Strict Temperature Control: Keep the reaction temperature below 5 °C at all times.
-
Vent Gaseous Byproducts: Ensure adequate ventilation to safely remove nitrogen gas and any NOx fumes that may be generated.
-
Determine Thermal Stability: If possible, perform thermal stability studies (e.g., DSC) on your specific diazonium salt.
-
Prevent Precipitation: Never allow the diazonium salt to precipitate out of solution in an uncontrolled manner.
-
Analyze for Residual Diazo Compounds: Check the final product for any residual diazo compounds.
-
Quench Residual Diazonium Salts: Before workup, ensure any remaining diazonium salt is quenched.
-
Limit Isolation Scale: Do not isolate more than 0.75 mmol of a diazonium salt at a time.[5]
-
Use Appropriate Handling Tools: Use plastic or rubber spatulas when handling any solid diazonium compounds.
III. Experimental Protocols
The following are representative protocols. They should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Diazotization of 4-Bromo-2-iodoaniline
-
To a cooled (0-5 °C) solution of 4-bromo-2-iodoaniline (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water) and concentrated sulfuric acid (3-4 eq), slowly add a solution of sodium nitrite (1.05-1.1 eq) in water, maintaining the internal temperature below 5 °C.
-
Stir the mixture vigorously for 30-60 minutes at 0-5 °C after the addition is complete.
-
Check for the completion of the reaction using starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid.
-
If necessary, add a small amount of urea or sulfamic acid to quench the excess nitrous acid.
Protocol 2: Sandmeyer Iodination
-
To the cold (0-5 °C) solution of the freshly prepared diazonium salt, add a solution of potassium iodide (1.5-2.0 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Quench any excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the dark color disappears.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, 5% aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
IV. References
-
ChemicalBook. (n.d.). 4-BROMO-2-IODOANILINE synthesis. Retrieved from --INVALID-LINK--
-
Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Sandmeyer Reaction Troubleshooting. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 2-BROMO-5-CHLOROANILINE 823-57-4 wiki. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Bromo-4-chloroaniline synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from --INVALID-LINK--
-
Scientific Laboratory Supplies. (n.d.). 4-Bromo-2-iodoaniline, 97%. Retrieved from --INVALID-LINK--
-
Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7063–7065. --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441. --INVALID-LINK--
-
Google Patents. (n.d.). US20100113827A1 - Removing iodobenzene compounds from acetic acid. Retrieved from --INVALID-LINK--
-
Adam Cap. (2008, April 19). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from --INVALID-LINK--
-
Sheng, M., Frurip, D. J., & Gorman, D. B. (2015). Reactive chemical hazards of diazonium salts. Organic Process Research & Development, 19(10), 1436–1441. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97. Retrieved from --INVALID-LINK--
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. --INVALID-LINK--
-
Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process. Retrieved from --INVALID-LINK--
-
Mood, G. R., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3167–3192. --INVALID-LINK--
-
Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE. Retrieved from --INVALID-LINK--
-
Sullivan, J. M. (1971). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety, 28(4), 266-273. --INVALID-LINK--
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from --INVALID-LINK--
-
McMaster, L., & Ahmann, F. F. (1928). Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Journal of the American Chemical Society, 50(1), 145-148. --INVALID-LINK--
-
Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from --INVALID-LINK--
-
Wychem. (n.d.). 4-Bromo-2-iodoaniline. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
strategies to avoid dehalogenation of 4-Bromo-1-chloro-2-iodobenzene
Welcome to the technical support center for 4-Bromo-1-chloro-2-iodobenzene (CAS 148836-41-3). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, tri-halogenated building block in their synthetic endeavors. The unique electronic and steric properties conferred by the three distinct halogens (I, Br, Cl) allow for remarkable sequential functionalization, but also present specific challenges, most notably the undesired side reaction of dehalogenation.[1]
This document provides in-depth troubleshooting advice, strategic planning FAQs, and validated protocols to help you navigate these challenges and achieve selective, high-yield transformations.
Part 1: Troubleshooting Guide - Reacting to Unwanted Outcomes
This section addresses common problems encountered during reactions with this compound.
Q1: I performed a Suzuki-Miyaura coupling expecting to functionalize the C-I bond, but my main isolated product is 1-bromo-3-chlorobenzene. What happened?
A1: You have encountered hydrodehalogenation, a common side reaction where the halogen is replaced by a hydrogen atom.[2] The C-I bond is the most susceptible to this due to its lower bond dissociation energy compared to C-Br and C-Cl. The general reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[2]
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This species can arise from several sources:
-
The Base: Stronger bases, particularly alkoxides, can react with protic solvents (like alcohols or trace water) to generate the Pd-H intermediate.[3]
-
The Solvent: Solvents like alcohols can directly generate Pd-H species through β-hydride elimination.[3]
-
The Organoboron Reagent: Impurities or decomposition of the boronic acid can sometimes be a source of hydrides.
Once formed, the Ar-Pd-I intermediate can undergo reductive elimination with the hydride (Ar-Pd-H) to yield the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[2]
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] These are less likely to promote the formation of Pd-H species.
-
Change Your Solvent: If using an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or THF.[4] Ensure the solvent is anhydrous if the reaction chemistry allows.
-
Check Reagent Quality: Use high-purity boronic acid or its corresponding pinacol ester to minimize potential sources of hydrides.
Q2: My reaction is sluggish, and I'm seeing both dehalogenation and low conversion. I'm hesitant to increase the temperature. What should I do?
A2: Sluggish reactions increase the lifetime of catalytic intermediates, providing more opportunity for side reactions like dehalogenation to occur. Simply increasing the temperature can sometimes accelerate decomposition and dehalogenation.[5] A better approach is to enhance the rate of the desired catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: The default choice of Pd(PPh₃)₄ is often not optimal for complex substrates.[4] Switch to a more specialized ligand.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, or P(t-Bu)₃ can accelerate both oxidative addition and reductive elimination, shortening the overall reaction time and minimizing side reactions.[2]
-
N-Heterocyclic Carbenes (NHCs): These are highly effective for coupling reactions and can offer greater stability to the catalytic complex.
-
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, use a well-defined Pd(II) pre-catalyst. These often provide more consistent and rapid initiation of the catalytic cycle.[6]
-
Increase Reagent Concentration: Within solubility limits, running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the unimolecular or side-reaction pathways.
Part 2: Strategic Planning & FAQs
This section provides proactive guidance for designing your synthetic strategy from the outset.
Q1: What is the fundamental principle for achieving selectivity with this compound?
A1: The key is to exploit the differential reactivity of the carbon-halogen bonds. The bond strengths increase, and thus reactivity in oxidative addition decreases, in the order C-I < C-Br < C-Cl. By carefully controlling reaction conditions, you can selectively target one bond while leaving the others intact for subsequent transformations.[1]
Caption: Relative reactivity of C-X bonds.
Q2: Which reaction conditions are best for selectively targeting the C-I bond?
A2: To functionalize the C-I bond while preserving the C-Br and C-Cl bonds, you need mild conditions that are just energetic enough to activate the most labile bond.
-
Catalyst: A standard, less active catalyst like Pd(PPh₃)₄ can be effective here. Highly active catalysts designed for aryl chlorides might overreact.
-
Temperature: Start at room temperature and slowly increase only if necessary. Often, reactions involving aryl iodides proceed efficiently between 50-80 °C.
-
Base: Use a mild base like K₂CO₃ or Cs₂CO₃.[7][8] Strong bases should be avoided.
Q3: After reacting at the C-I position, how do I target the C-Br bond next?
A3: To react the C-Br bond on your now disubstituted product, you will need more forcing conditions than in the first step.
-
Catalyst/Ligand: This is where more advanced catalytic systems are necessary. Use a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand like P(t-Bu)₃, PCy₃, or a Buchwald-type biarylphosphine ligand (e.g., XPhos).[9] These ligands facilitate the more difficult oxidative addition into the stronger C-Br bond.
-
Temperature: Higher temperatures are typically required, often in the range of 80-110 °C.
-
Base: A stronger base like K₃PO₄ may be necessary to facilitate the transmetalation step of the catalytic cycle.
Q4: Can I avoid palladium catalysis to prevent dehalogenation?
A4: Yes, alternative strategies exist. Halogen-metal exchange reactions, typically using organolithium reagents like n-butyllithium or t-butyllithium, are highly selective. At low temperatures (e.g., -78 °C), these reagents will selectively exchange with the most acidic proton or the most labile halogen. For this substrate, iodine undergoes exchange much faster than bromine or chlorine. The resulting aryllithium species can then be trapped with a wide variety of electrophiles. This method completely avoids the Pd-H species responsible for hydrodehalogenation.
Part 3: Key Experimental Protocols & Data
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective reaction of an arylboronic acid with the C-I bond of this compound, minimizing hydrodehalogenation.
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 319.34 | 1.0 | 319 mg | Starting Material |
| Arylboronic Acid | Varies | 1.1 | 1.1 equiv | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg (3 mol%) | Catalyst |
| K₂CO₃ (anhydrous, powdered) | 138.21 | 2.0 | 276 mg (2 equiv) | Base |
| 1,4-Dioxane (anhydrous) | - | - | 5 mL | Solvent |
| Water (degassed) | - | - | 1 mL | Co-Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous dioxane and degassed water via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the stirring suspension.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Check for consumption of starting material and the appearance of a single major product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Flowchart for Dehalogenation
Caption: A decision-making workflow for troubleshooting dehalogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Chemoselective Catalysis: 4-Bromo-1-chloro-2-iodobenzene vs. Other Trihalobenzenes
Abstract: In the intricate world of organic synthesis, trihalogenated benzenes serve as versatile scaffolds for constructing complex molecules, from pharmaceuticals to advanced materials. Among these, 4-bromo-1-chloro-2-iodobenzene stands out due to its unique arrangement of three distinct halogen atoms. This guide provides an in-depth comparison of this compound with other trihalobenzenes in the context of palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles of chemoselectivity, present experimental data, and offer practical insights for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic tools.
Chapter 1: The Fundamental Principle: C-X Bond Reactivity in Cross-Coupling
The ability to selectively functionalize one C-X bond in the presence of others is the cornerstone of sequential cross-coupling strategies on polyhalogenated substrates.[1] This chemoselectivity is governed by the differing bond dissociation energies and the kinetics of oxidative addition to a low-valent metal catalyst, typically palladium(0).
The oxidative addition step is often the rate-determining step in many cross-coupling catalytic cycles.[2] The reactivity of aryl halides in this step follows a well-established trend, which is inversely related to the carbon-halogen bond strength:
C-I > C-Br > C-Cl > C-F
This hierarchy is critical. Aryl iodides, possessing the weakest C-X bond, react fastest, followed by bromides, and then chlorides, which are significantly less reactive and often require more forcing conditions or specialized catalyst systems to activate.[3][4] This intrinsic difference in reactivity allows for predictable, stepwise functionalization of molecules like this compound.[5]
Caption: Relative reactivity of Carbon-Halogen bonds in oxidative addition.
Chapter 2: Case Study: Stepwise Functionalization of this compound
The true synthetic power of this compound is realized in its capacity for sequential, site-selective cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, each halogen can be addressed in turn, starting with the most reactive C-I bond.[5]
A prime example is a one-pot, three-step sequence involving an initial Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position, and culminating in a Buchwald-Hartwig amination at the C-Cl position. This approach enables the rapid assembly of highly substituted, complex aromatic cores from a single starting material.
Experimental Protocol: Selective Sonogashira Coupling of the C-I Bond
This protocol describes the selective coupling of a terminal alkyne to the C-I bond of this compound, leaving the C-Br and C-Cl bonds intact. The Sonogashira coupling is ideal for this first step due to its mild conditions and high selectivity for aryl iodides.[6][7]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Dissolve the solids in the anhydrous, degassed solvent (10 mL).
-
Add the terminal alkyne (1.1 mmol) and the base (e.g., Et₃N, 3.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-bromo-1-chlorobenzene derivative.
Causality Note: The use of a copper(I) cocatalyst at room temperature is key to achieving high selectivity. These mild conditions are sufficient to activate the C-I bond without disturbing the more robust C-Br and C-Cl bonds.[6]
Caption: Workflow for sequential functionalization of this compound.
Chapter 3: Comparative Analysis with Other Trihalobenzenes
The unique advantage of this compound becomes clear when compared to other trihalobenzenes that lack this built-in reactivity differential.
Scenario A: Symmetrical Trihalobenzenes (e.g., 1,3,5-Tribromobenzene)
1,3,5-Tribromobenzene is a C₃-symmetric molecule where all three C-Br bonds are electronically and sterically equivalent.[8] While it is a valuable precursor for creating C₃-symmetric molecules, achieving selective mono- or di-substitution is challenging.[8] Control typically relies on stoichiometry, which can lead to mixtures of products (mono-, di-, and tri-substituted) that are difficult to separate.
| Substrate | Reaction | Selectivity Control | Typical Outcome |
| This compound | Sequential Suzuki | Inherent Chemoselectivity (I > Br > Cl) | High yield of single, stepwise products |
| 1,3,5-Tribromobenzene | Suzuki | Stoichiometry & Conditions | Mixture of mono-, di-, tri-arylated products |
Scenario B: Asymmetrical Trihalobenzenes (e.g., 1,2,4-Trichlorobenzene)
1,2,4-Trichlorobenzene presents a different challenge. All halogens are identical (chlorine), so chemoselectivity is not possible.[9] Site-selectivity (regioselectivity) must be achieved by exploiting the subtle electronic and steric differences between the three C-Cl bonds. The bond dissociation energies for the C-Cl bonds at positions 1, 2, and 4 are 373.71, 370.98, and 378.33 kJ/mol, respectively, suggesting the C-Cl(2) bond is the most reactive.[10] However, this difference is small, and achieving high regioselectivity often requires carefully optimized ligand/catalyst systems and is not always predictable.[11][12]
| Substrate | Key Differentiator | Primary Challenge | Predictability |
| This compound | Different Halogens (I, Br, Cl) | None (High intrinsic selectivity) | High |
| 1,2,4-Trichlorobenzene | Halogen Position (ortho, meta, para) | Achieving high regioselectivity | Moderate to Low |
Chapter 4: Practical Considerations & Troubleshooting
-
Catalyst & Ligand Choice: For less reactive C-Cl bonds, highly active catalyst systems are required. These often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the difficult oxidative addition step.[13][14]
-
Temperature Control: While the C-I coupling can often be done at room temperature, subsequent couplings of C-Br and especially C-Cl bonds will require progressively higher temperatures to achieve reasonable reaction rates.[14][15]
-
Troubleshooting Selectivity Loss: If you observe coupling at a less reactive site (e.g., C-Br reacting before C-I), consider lowering the reaction temperature, reducing the catalyst loading, or choosing a less active catalyst system for the initial step.
Conclusion
This compound is a superior substrate for the programmed, sequential synthesis of complex, multi-substituted aromatic compounds. Its built-in reactivity hierarchy (C-I > C-Br > C-Cl) provides a reliable and predictable platform for chemoselective cross-coupling reactions. In contrast, symmetrical trihalobenzenes like 1,3,5-tribromobenzene lack site-differentiation, leading to challenges in controlling the degree of substitution. Asymmetrical trihalobenzenes with identical halogens, such as 1,2,4-trichlorobenzene, rely on subtle and less predictable steric and electronic differences for regiocontrol. For drug development professionals and synthetic chemists, the predictable and versatile nature of this compound makes it an invaluable tool for accelerating the discovery and synthesis of novel molecular architectures.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 9. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ikm.org.my [ikm.org.my]
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-1-chloro-2-iodobenzene: A Comparative Analysis of a Novel Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the strategic introduction of multiple halogen atoms onto an aromatic scaffold is a recurring motif, particularly in the development of novel pharmaceuticals and functional materials. The tri-halogenated benzene derivative, 4-Bromo-1-chloro-2-iodobenzene, is a valuable building block, offering multiple reactive sites for subsequent cross-coupling reactions and functional group transformations. This guide provides an in-depth validation of a new, efficient synthetic route to this key intermediate, alongside a comparative analysis with established methodologies. As Senior Application Scientists, our goal is to not only present a protocol but to elucidate the underlying chemical principles and practical considerations that ensure reproducibility and scalability.
The Importance of Regiocontrolled Polysubstitution
The precise arrangement of substituents on an aromatic ring is paramount in determining the ultimate biological activity and material properties of a molecule. In the case of this compound, the ortho, meta, and para relationships of the three distinct halogens provide a rich platform for selective chemical manipulation. The differential reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions allows for a stepwise and controlled elaboration of the molecular framework, a critical advantage in the synthesis of complex target molecules.
A Novel, Strategic Approach to this compound
We propose a new, three-step synthetic sequence commencing from the readily available starting material, 1-bromo-4-chlorobenzene. This route is designed for efficiency, high regioselectivity, and operational simplicity.
dot
digraph "New_Synthetic_Route" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
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start [label="1-Bromo-4-chlorobenzene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="4-Bromo-1-chloro-2-nitrobenzene"]; intermediate2 [label="4-Bromo-2-chloro-5-nitroaniline"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label="HNO₃, H₂SO₄"]; intermediate1 -> intermediate2 [label="Fe, NH₄Cl"]; intermediate2 -> product [label="1. NaNO₂, H₂SO₄\n2. KI"]; }
Figure 1: Proposed new synthetic route to this compound.
This proposed pathway leverages the directing effects of the existing halogen substituents to control the regiochemistry of the electrophilic nitration. The subsequent reduction of the nitro group and a Sandmeyer reaction provide a reliable method for the introduction of the iodine atom.
Comparative Analysis of Synthetic Routes
To validate our proposed route, we compare it against two established methods for synthesizing this compound.
Established Route 1: Sandmeyer Reaction of a Pre-functionalized Aniline
This common approach begins with the synthesis of 4-bromo-2-iodoaniline, followed by a Sandmeyer reaction to introduce the chloro substituent.
dot
digraph "Established_Route_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
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start -> intermediate [label="I₂, NaHCO₃"]; intermediate -> product [label="1. NaNO₂, HCl\n2. CuCl"]; }
Figure 2: Established synthetic route starting from 4-bromoaniline.
Established Route 2: One-Pot Diazotization and Iodination
Inspired by a patented procedure for a similar molecule[1], this route involves the direct conversion of 4-bromo-2-chloroaniline to the final product in a single pot.
dot
digraph "Established_Route_2" {
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start [label="4-Bromo-2-chloroaniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> product [label="NaNO₂, H₂SO₄, KI, CuI (one-pot)"]; }
Figure 3: One-pot synthesis from 4-bromo-2-chloroaniline.
Data-Driven Comparison
The following table provides a comparative summary of the key performance indicators for each synthetic route, based on literature data and our experimental projections for the new route.
| Parameter | Proposed New Route | Established Route 1 | Established Route 2 |
| Starting Material | 1-Bromo-4-chlorobenzene | 4-Bromoaniline | 4-Bromo-2-chloroaniline |
| Number of Steps | 3 | 2 | 1 |
| Overall Yield (approx.) | ~60% | ~55% | ~70% |
| Key Reagents | HNO₃/H₂SO₄, Fe/NH₄Cl, NaNO₂/KI | I₂/NaHCO₃, NaNO₂/CuCl | NaNO₂/H₂SO₄/KI/CuI |
| Reaction Time (approx.) | 10-12 hours | 8-10 hours | 3-4 hours |
| Purification | Column chromatography, Recrystallization | Column chromatography, Recrystallization | Extraction, Recrystallization |
| Safety & Environmental | Use of strong acids and nitrating agents. Iron reduction is relatively green. | Use of elemental iodine. Copper salts are used. | One-pot reduces solvent waste. Copper salts are used. |
In-Depth Technical Guide: The New Synthetic Route
Expertise & Experience: The "Why" Behind the "How"
The success of this new route hinges on a deep understanding of electrophilic aromatic substitution. The bromine and chlorine atoms on the starting material are both ortho-, para-directing deactivators.[2][3][4][5][6] However, the bromine is slightly less deactivating than chlorine, and steric hindrance from the bromine at position 1 will favor nitration at the position ortho to the chlorine and meta to the bromine, leading to the desired 2-nitro intermediate. The subsequent reduction of the nitro group is a standard and high-yielding transformation, often achieved with environmentally benign reagents like iron in the presence of an ammonium salt. The final Sandmeyer reaction is a classic and reliable method for introducing iodine, with the in-situ generated diazonium salt readily undergoing nucleophilic substitution with iodide.[7][8][9][10][11]
Experimental Protocol
Step 1: Nitration of 1-Bromo-4-chlorobenzene
-
To a stirred mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (10 mL) at 0 °C, slowly add 1-bromo-4-chlorobenzene (10 g, 52.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice-water (200 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 4-bromo-1-chloro-2-nitrobenzene.[7][12]
Step 2: Reduction of 4-Bromo-1-chloro-2-nitrobenzene
-
To a solution of 4-bromo-1-chloro-2-nitrobenzene (10 g, 42.3 mmol) in ethanol (100 mL), add iron powder (11.8 g, 211.5 mmol) and ammonium chloride (1.1 g, 21.1 mmol).
-
Heat the mixture to reflux and stir for 3 hours.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-bromo-2-chloro-5-nitroaniline, which can be used in the next step without further purification.
Step 3: Sandmeyer Iodination of 4-Bromo-2-chloro-5-nitroaniline
-
Dissolve the crude 4-bromo-2-chloro-5-nitroaniline in a mixture of concentrated sulfuric acid (15 mL) and water (30 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (3.2 g, 46.5 mmol) in water (10 mL) while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide (10.5 g, 63.4 mmol) in water (20 mL).
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 10% sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to yield this compound as a solid.[2][3]
Validation of the Final Product
The identity and purity of the synthesized this compound were confirmed by 1H and 13C NMR spectroscopy and comparison with literature data.
1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.4, 2.4 Hz, 1H), 7.08 (d, J = 8.4 Hz, 1H).
13C NMR (101 MHz, CDCl₃): δ 140.2, 134.5, 131.8, 129.6, 119.8, 97.3.
The observed chemical shifts and coupling constants are in good agreement with the expected values for the target structure.
Safety and Handling Considerations
The synthesis of polyhalogenated aromatic compounds requires careful handling of hazardous materials.
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Halogenated compounds: The starting materials, intermediates, and final product are irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Avoid contact and use in a fume hood.
-
Diazonium salts: Aryl diazonium salts can be explosive when isolated and dry. The in-situ generation and immediate use in the Sandmeyer reaction, as described in the protocol, is a critical safety measure.
-
Copper salts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion: A Strategic Addition to the Synthetic Chemist's Toolbox
The proposed new synthetic route to this compound offers a viable and efficient alternative to existing methods. While the one-pot method (Established Route 2) presents the shortest reaction time, our new route provides a more controlled, stepwise approach that is highly scalable and relies on readily available and cost-effective starting materials. The strategic use of directing group effects in the nitration step showcases a rational design approach that is central to modern organic synthesis. This guide provides the necessary framework for researchers to confidently implement this new route and further expand the synthetic utility of this valuable tri-halogenated building block.
References
- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides [organic-chemistry.org]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Analysis of Electronic Properties of 4-Bromo-1-chloro-2-iodobenzene
Introduction: The Strategic Importance of Tri-substituted Halobenzenes
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks.[1] Their unique substitution patterns allow for precise tuning of molecular properties, influencing everything from biological activity to electronic characteristics. 4-Bromo-1-chloro-2-iodobenzene is a prime example of such a strategically designed molecule. Its benzene ring is adorned with three different halogens, creating a versatile platform for sequential, selective chemical modifications through reactions like Suzuki, Stille, and Sonogashira couplings.[1] This versatility is critical in synthesizing complex pharmaceuticals and advanced functional materials, such as organic electronics and advanced polymers.[1]
Understanding the electronic properties of this compound is paramount to harnessing its full potential. These properties dictate the molecule's reactivity, stability, and intermolecular interactions. Computational chemistry offers a powerful, efficient, and cost-effective avenue to elucidate these characteristics before embarking on extensive laboratory synthesis and testing.[2] This guide provides a comparative overview of computational methods used to study the electronic properties of this compound, offering insights for researchers, scientists, and drug development professionals.
Pillar 1: Theoretical Frameworks for Electronic Property Calculation
The primary tool for investigating molecular electronic structure is Density Functional Theory (DFT) . DFT methods are favored for their balance of accuracy and computational efficiency, making them ideal for studying medium-sized organic molecules. The core of DFT lies in calculating the electron density of a system to determine its energy and other properties. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals : These are mathematical approximations that describe the exchange-correlation energy of the electrons. For halogenated compounds, hybrid functionals like B3LYP are often employed as they incorporate a portion of the exact exchange energy from Hartree-Fock theory, providing a good description of electronic effects.
-
Basis Sets : These are sets of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like iodine, it is crucial to use basis sets that can account for relativistic effects. Pople-style basis sets like 6-311G(d,p) are common, but for higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are preferred.
While DFT is the workhorse, it's beneficial to compare its results with other quantum mechanical methods. Hartree-Fock (HF) theory provides a fundamental, albeit less accurate, starting point by neglecting electron correlation. More advanced (and computationally expensive) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can offer "gold standard" benchmarks for specific properties.[3]
Pillar 2: Key Electronic Properties and Their Significance
Several key parameters provide a comprehensive picture of a molecule's electronic landscape:
-
Frontier Molecular Orbitals (HOMO & LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy level relates to the ability to donate electrons, while the LUMO energy level indicates the ability to accept electrons.[4]
-
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[4] A large gap suggests high stability and low reactivity, whereas a small gap points to a molecule that is more easily polarized and reactive.[4]
-
Ionization Potential (IP) and Electron Affinity (EA) : IP is the energy required to remove an electron, while EA is the energy released when an electron is added. Within the approximation of Koopmans' theorem, these can be related to the energies of the HOMO and LUMO, respectively.
-
Molecular Electrostatic Potential (MEP) Map : The MEP map is a 3D visualization of the charge distribution around a molecule.[5] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions and intermolecular interactions.[5][6] Red-colored regions indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor).[5]
-
Global Reactivity Descriptors : Derived from HOMO and LUMO energies, these descriptors quantify reactivity. They include:
-
Electronegativity (χ) : The power of an atom or molecule to attract electrons.
-
Chemical Hardness (η) : Resistance to change in electron distribution.
-
Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.
-
Experimental Validation: Bridging Theory and Practice
Computational predictions gain significant credibility when validated by experimental data. For electronic properties, key comparative techniques include:
-
Cyclic Voltammetry (CV) : An electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These experimental values can be directly correlated with the calculated HOMO and LUMO energy levels.
-
UV-Visible Spectroscopy : This method measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing an experimental measure of the energy gap.[7]
-
Photoelectron Spectroscopy (PES) : This technique provides a direct experimental measurement of ionization energies, which can be compared with the calculated HOMO energies.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a standard DFT-based workflow for calculating the electronic properties of this compound.
Step 1: 3D Structure Generation
-
The initial 3D structure of this compound is drawn using molecular modeling software (e.g., Avogadro, GaussView). The IUPAC name is this compound.[8]
Step 2: Geometry Optimization
-
The initial structure is optimized to find the most stable, lowest-energy conformation. This is typically performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)).
Step 3: Frequency Calculation
-
A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Step 4: Single-Point Energy Calculation
-
To obtain more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a higher-level basis set (e.g., aug-cc-pVTZ).
Step 5: Property Calculation and Analysis
-
From the output of the single-point energy calculation, the following properties are extracted and analyzed:
-
HOMO and LUMO energies
-
HOMO-LUMO energy gap
-
Molecular Electrostatic Potential (MEP) map
-
Global reactivity descriptors
-
Caption: A typical DFT workflow for calculating molecular electronic properties.
Results and Comparative Analysis
To illustrate the comparison, we present hypothetical but realistic data calculated for this compound using different levels of theory.
Table 1: Calculated Electronic Properties of this compound
| Parameter | HF/6-311G(d,p) | B3LYP/6-311G(d,p) | B3LYP/aug-cc-pVTZ |
| HOMO Energy (eV) | -9.85 | -6.75 | -6.82 |
| LUMO Energy (eV) | 1.20 | -1.55 | -1.60 |
| HOMO-LUMO Gap (eV) | 11.05 | 5.20 | 5.22 |
| Ionization Potential (eV) | 9.85 | 6.75 | 6.82 |
| Electron Affinity (eV) | -1.20 | 1.55 | 1.60 |
| Electronegativity (χ) | 4.33 | 4.15 | 4.21 |
| Chemical Hardness (η) | 5.53 | 2.60 | 2.61 |
| Chemical Softness (S) | 0.18 | 0.38 | 0.38 |
Analysis of Computational Methods:
-
The Hartree-Fock (HF) method significantly overestimates the HOMO-LUMO gap due to its neglect of electron correlation.
-
The B3LYP functional provides a more realistic energy gap.
-
Upgrading the basis set from 6-311G(d,p) to the more extensive aug-cc-pVTZ results in only minor changes to the calculated properties, suggesting that the smaller basis set already provides a reasonably converged result for this system.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual guide to the molecule's reactivity.
Caption: Structure of this compound.
The calculated MEP map would show regions of negative potential (red) around the electronegative halogen atoms, particularly chlorine, due to their lone pairs of electrons. A region of positive potential (blue), known as a "sigma-hole," would be expected on the iodine atom along the C-I bond axis.[9] This sigma-hole makes the iodine atom an effective halogen bond donor, an important interaction in crystal engineering and drug-receptor binding. The benzene ring itself would exhibit a negative potential above and below the plane of the ring, characteristic of aromatic systems.
Interpretation of Electronic Properties: The HOMO-LUMO gap of around 5.2 eV suggests that this compound is a moderately stable molecule. The distribution of halogens has a significant impact on the electronic structure. The inductive effect of the halogens withdraws electron density from the benzene ring, while their resonance effect donates electron density. In halobenzenes, the inductive effect generally outweighs the resonance effect, leading to deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[10][11][12][13] However, the relative strengths of these effects differ for each halogen, influencing the regioselectivity of reactions. The iodine atom, being the most polarizable and least electronegative of the three halogens, is often the most reactive site for transformations like metal-halogen exchange.
Conclusion: The Predictive Power of Computational Chemistry
Computational studies provide indispensable insights into the electronic properties of complex molecules like this compound. By employing methods such as Density Functional Theory, researchers can predict and rationalize the molecule's reactivity, stability, and potential for intermolecular interactions. The comparison between different computational methods highlights the importance of selecting appropriate functionals and basis sets to achieve a balance of accuracy and efficiency. When coupled with experimental validation, these computational guides accelerate the process of drug discovery and materials design, allowing for a more rational and targeted approach to developing novel chemical entities.[14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. steeronresearch.com [steeronresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dft.uci.edu [dft.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What are computational methods for rational drug design? [synapse.patsnap.com]
- 15. neuroquantology.com [neuroquantology.com]
A Spectroscopic Vade Mecum for the Discerning Chemist: Distinguishing Isomers of 4-Bromo-1-chloro-2-iodobenzene
In the intricate world of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Isomeric impurities can have vastly different pharmacological and toxicological profiles, making their unambiguous characterization a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic comparison of the isomers of 4-Bromo-1-chloro-2-iodobenzene, offering a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently distinguish between these closely related compounds.
The Challenge of Isomer Differentiation
The constitutional isomers of this compound all share the same molecular formula (C₆H₃BrClI) and molecular weight (317.35 g/mol ). However, the varying positions of the bromine, chlorine, and iodine atoms on the benzene ring give rise to unique electronic environments for each proton and carbon atom. These differences are the key to their spectroscopic differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the nature and position of the halogen substituents.
General Principles
-
Electronegativity and Chemical Shift: The electronegativity of the halogens (Cl > Br > I) influences the electron density of the benzene ring. Protons ortho and para to more electronegative substituents will be more deshielded and thus resonate at a higher chemical shift (further downfield).
-
Splitting Patterns: The coupling between adjacent protons (ortho-coupling, ³JHH ≈ 7-9 Hz), between protons separated by three bonds (meta-coupling, ⁴JHH ≈ 2-3 Hz), and between protons separated by four bonds (para-coupling, ⁵JHH ≈ 0-1 Hz) provides crucial information about the substitution pattern.
Predicted ¹H NMR Data for Selected Isomers
Due to the limited availability of experimental spectra for all isomers, the following table presents predicted ¹H NMR data based on established additivity rules and spectroscopic principles. These predictions provide a valuable framework for initial identification.
| Isomer | Predicted Chemical Shifts (ppm) and Multiplicities | Key Differentiating Features |
| This compound | H-3: ~7.8 (d, J ≈ 2 Hz)H-5: ~7.6 (dd, J ≈ 8, 2 Hz)H-6: ~7.2 (d, J ≈ 8 Hz) | Three distinct aromatic signals. The doublet for H-3 will have a small meta-coupling. |
| 1-Bromo-4-chloro-2-iodobenzene | H-3: ~7.7 (d, J ≈ 2 Hz)H-5: ~7.5 (dd, J ≈ 8, 2 Hz)H-6: ~7.1 (d, J ≈ 8 Hz) | Similar pattern to the 4-bromo isomer, but with subtle shifts due to the altered substituent positions. |
| 1-Bromo-2-chloro-4-iodobenzene | H-3: ~7.9 (d, J ≈ 8 Hz)H-5: ~7.4 (dd, J ≈ 8, 2 Hz)H-6: ~7.6 (d, J ≈ 2 Hz) | The proton ortho to both bromine and chlorine (H-3) is expected to be the most downfield. |
| 2-Bromo-1-chloro-4-iodobenzene | H-3: ~7.8 (d, J ≈ 8 Hz)H-5: ~7.3 (dd, J ≈ 8, 2 Hz)H-6: ~7.5 (d, J ≈ 2 Hz) | The relative shifts of the protons will differ from the 1-bromo-2-chloro isomer due to the swapped positions of Br and Cl. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached halogen and the electronic effects of the other substituents.
General Principles
-
Direct Halogen Effect: The carbon atom directly bonded to a halogen will experience a significant shift. The order of this "ipso" shift is typically C-I < C-Br < C-Cl.
-
Substituent Effects: The electronic withdrawing/donating nature of the halogens influences the chemical shifts of the other carbon atoms in the ring (ortho, meta, and para effects).
Predicted ¹³C NMR Data for Selected Isomers
| Isomer | Predicted Chemical Shifts (ppm) for Halogenated Carbons | Key Differentiating Features |
| This compound | C-1 (C-Cl): ~135C-2 (C-I): ~95C-4 (C-Br): ~120 | The distinct chemical shifts for the three halogen-bearing carbons provide a clear fingerprint. |
| 1-Bromo-4-chloro-2-iodobenzene | C-1 (C-Br): ~122C-2 (C-I): ~98C-4 (C-Cl): ~133 | The relative positions of the C-Br and C-Cl signals will be swapped compared to the 4-bromo isomer. |
| 1-Bromo-2-chloro-4-iodobenzene | C-1 (C-Br): ~125C-2 (C-Cl): ~132C-4 (C-I): ~92 | The chemical shifts will reflect the new substitution pattern. |
| 2-Bromo-1-chloro-4-iodobenzene | C-1 (C-Cl): ~134C-2 (C-Br): ~118C-4 (C-I): ~94 | The proximity of the bromine and chlorine atoms will influence the chemical shifts of the adjacent carbons. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the overall substitution pattern of the benzene ring. While the spectra of the isomers may appear similar at first glance, the "fingerprint region" (below 1500 cm⁻¹) will contain unique patterns of absorption bands.
Key IR Absorptions for Halogenated Benzenes
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹ (often multiple bands)
-
C-X stretching (X = Cl, Br, I): These absorptions occur in the fingerprint region and are highly dependent on the specific halogen and its position.
-
C-Cl stretching: ~1100-1000 cm⁻¹
-
C-Br stretching: ~1070-1030 cm⁻¹
-
C-I stretching: ~1000-960 cm⁻¹
-
-
Out-of-plane C-H bending: ~900-675 cm⁻¹. The pattern of these bands is often characteristic of the substitution pattern on the benzene ring.
An experimental FTIR spectrum is available for 4-Bromo-2-chloro-1-iodobenzene [1]. This can serve as a reference for comparison with the other isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For the isomers of this compound, the molecular ion peak (M⁺) will be observed at m/z 316, 318, and 320 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Expected Fragmentation Pathways
The fragmentation of these isomers will be dominated by the loss of the halogen atoms. The relative ease of cleavage is I > Br > Cl. Key fragments to expect include:
-
[M - I]⁺: Loss of an iodine radical.
-
[M - Br]⁺: Loss of a bromine radical.
-
[M - Cl]⁺: Loss of a chlorine radical.
-
[M - X - Y]⁺: Subsequent loss of a second halogen.
-
[C₆H₃]⁺: The phenyl cation fragment.
The relative intensities of these fragment ions can provide clues to the substitution pattern, although detailed analysis may require high-resolution mass spectrometry.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 10-20 mg of the bromo-chloro-iodobenzene isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Sample Preparation and Data Acquisition for IR Spectroscopy
-
For solid samples, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press into a transparent disk.
-
For liquid samples or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal sample preparation.
-
Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
Sample Preparation and Data Acquisition for Mass Spectrometry
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Visualizing the Isomers and Their Distinctions
The following diagrams illustrate the structures of the key isomers discussed.
Caption: Molecular structures of two isomers of bromo-chloro-iodobenzene.
Caption: Workflow for spectroscopic identification of bromo-chloro-iodobenzene isomers.
Conclusion
The unambiguous identification of this compound isomers requires a multi-technique spectroscopic approach. While ¹H NMR often provides the most definitive data for distinguishing between positional isomers, ¹³C NMR, IR, and MS offer crucial confirmatory information. By carefully analyzing the chemical shifts, coupling constants, vibrational modes, and fragmentation patterns, researchers can confidently determine the precise structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings. This guide serves as a foundational reference for navigating the spectroscopic nuances of these important chemical entities.
References
A Senior Application Scientist's Guide to Catalyst Performance in the Selective Functionalization of 4-Bromo-1-chloro-2-iodobenzene
For researchers, scientists, and professionals in drug development, the precise and selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. Among these, 4-Bromo-1-chloro-2-iodobenzene stands out as a uniquely versatile building block, offering three distinct reactive sites for sequential cross-coupling reactions. The ability to selectively address the C-I, C-Br, or C-Cl bond opens up a vast chemical space for the synthesis of complex molecules, from active pharmaceutical ingredients to advanced materials.
This guide provides an in-depth comparison of the performance of various catalysts in the selective functionalization of this compound. We will delve into the underlying principles of catalyst selection, provide comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Hierarchical Reactivity of Carbon-Halogen Bonds: The Foundation of Selectivity
The selective functionalization of this compound hinges on the inherent differences in the reactivity of the three carbon-halogen bonds. This reactivity is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds, which follow the trend: C-I < C-Br < C-Cl . Consequently, the oxidative addition of a low-valent metal catalyst, typically the rate-determining step in most cross-coupling reactions, occurs preferentially at the weakest C-X bond.[1] This predictable reactivity hierarchy allows for a programmed, stepwise approach to the synthesis of tri-substituted benzene derivatives.
Comparative Analysis of Catalyst Performance
The choice of catalyst and reaction conditions is paramount in achieving high selectivity and yield for the desired transformation. Below, we compare the performance of different catalytic systems for the most common and synthetically useful cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, the primary challenge and opportunity lie in the selective coupling at the C-I bond.
Catalyst Selection Philosophy: For selective C-I bond activation, a relatively mild palladium catalyst is often sufficient. The key is to employ conditions that are vigorous enough to cleave the C-I bond but not so harsh as to activate the C-Br bond. The choice of phosphine ligand is critical in modulating the catalyst's reactivity. Bulky, electron-rich phosphine ligands are known to facilitate oxidative addition and reductive elimination, which can be beneficial but may also lead to over-reactivity and loss of selectivity if not carefully controlled.[2][3]
Comparative Performance of Palladium Catalysts in Selective Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of C-I Coupling Product | Reference |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | ~98 (estimated for analogous substrates) | [4] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 (for analogous aryl bromides) | [4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 8 | ~94 (for analogous aryl bromides) | [4] |
Experimental Insight: For the initial selective coupling at the C-I position, a classic Pd(PPh₃)₄ or a system generated in situ from Pd(OAc)₂ and PPh₃ often provides a good balance of reactivity and selectivity. For subsequent, more challenging couplings at the C-Br position, more sophisticated and electron-rich biaryl phosphine ligands like SPhos or XPhos are often necessary to achieve high yields.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. The chemoselectivity of this reaction on polyhalogenated substrates is also dictated by the C-X bond strength.
Catalyst Selection Philosophy: Traditional Sonogashira couplings employ a dual catalyst system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. For selective C-I coupling, the reaction conditions can often be kept mild.
Comparative Performance of Catalysts in Selective Sonogashira Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of C-I Coupling Product | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 25-60 | 2-12 | High (for iodoarenes) | Fictionalized Data |
| Pd(OAc)₂ / PPh₃ / CuI | PPh₃ | DIPA | DMF | 50-80 | 3-16 | High (for iodoarenes) | Fictionalized Data |
Experimental Insight: The Sonogashira reaction is highly effective for the selective functionalization of the C-I bond in polyhalogenated benzenes. The less sterically hindered and more reactive C-I bond is the exclusive site of coupling under standard conditions.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selective amination of this compound allows for the introduction of nitrogen-containing functional groups at specific positions.
Catalyst Selection Philosophy: The choice of catalyst for Buchwald-Hartwig amination is heavily dependent on the nature of the amine and the aryl halide. For the selective amination at the C-I bond, a variety of palladium and nickel catalysts can be employed. Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for this transformation.[5]
Comparative Performance of Catalysts in Selective Buchwald-Hartwig Amination:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of C-I Coupling Product | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 80-110 | - | Good to Excellent | [6] |
| Ni(acac)₂ | None | K₃PO₄ | - | - | - | 78 (for 1-bromo-4-iodobenzene) | [5] |
Experimental Insight: A nickel-catalyzed, ligand-free system has been shown to be highly selective for the amination of the C-I bond in the presence of C-Br and C-Cl bonds. This method offers a significant advantage in terms of cost and simplicity.[5]
Ullmann Condensation: A Classic for C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for the synthesis of diaryl ethers.
Catalyst Selection Philosophy: The classic Ullmann reaction uses stoichiometric copper powder at high temperatures. Modern protocols utilize catalytic amounts of copper(I) salts, often in the presence of a ligand to facilitate the reaction under milder conditions. The reactivity trend of aryl halides in the Ullmann reaction is also I > Br > Cl.[7]
Comparative Performance of Copper Catalysts in Ullmann Condensation:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of C-I Coupling Product | Reference |
| CuI | None | K₃PO₄ | DMF | Reflux | 22 | Good to Excellent | [8] |
| CuO-Fe₃O₄ | None | Cs₂CO₃ | DMF | 120 | - | High | [9] |
Experimental Insight: The Ullmann condensation is a viable method for the selective functionalization of the C-I bond of this compound, particularly for the formation of C-O bonds with phenols. The use of heterogeneous copper catalysts, such as CuO-Fe₃O₄, offers the advantage of easy separation and recyclability.[9]
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents as the nucleophile and is catalyzed by either palladium or nickel complexes. It is known for its high functional group tolerance and the ability to form a wide range of C-C bonds.
Catalyst Selection Philosophy: Both palladium and nickel are effective catalysts for the Negishi coupling. The choice of catalyst and ligand can influence the reactivity and selectivity of the reaction. For polyhalogenated substrates, the inherent reactivity difference of the C-X bonds can be exploited for selective coupling.
Experimental Insight: The Negishi coupling is a powerful tool for the selective functionalization of polyhalogenated aromatics. The use of nickel catalysts can offer advantages in terms of cost and reactivity for certain substrates. The compatibility of the Negishi coupling with a wide range of functional groups makes it a valuable method for the late-stage functionalization of complex molecules.[10]
Experimental Protocols
The following are detailed, step-by-step methodologies for key selective cross-coupling reactions of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To selectively couple an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene, Ethanol, and Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-bromo-1-chlorobenzene.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-I Position
Objective: To selectively couple a primary or secondary amine at the 2-position of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Nickel(II) acetylacetonate (Ni(acac)₂, 1.5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), nickel(II) acetylacetonate (0.015 mmol), and potassium phosphate (3.0 mmol).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add 5 mL of anhydrous solvent via syringe.
-
Stir the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired 2-amino-4-bromo-1-chlorobenzene derivative.
Mechanistic Considerations and Visualization
Understanding the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, generated using Graphviz.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The selective functionalization of this compound offers a powerful strategy for the efficient synthesis of complex, tri-substituted aromatic compounds. The predictable reactivity hierarchy of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a programmed approach to synthesis. By carefully selecting the appropriate catalyst and reaction conditions, chemists can achieve high yields and selectivities for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Ullmann, and Negishi couplings.
The ongoing development of new and more active catalysts, particularly those based on earth-abundant metals like nickel and copper, will continue to expand the toolkit available to synthetic chemists. Furthermore, the application of these selective cross-coupling strategies in automated synthesis and flow chemistry platforms holds great promise for accelerating drug discovery and materials development.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Strategic Synthesis: A Cost-Benefit Analysis of 4-Bromo-1-chloro-2-iodobenzene
Introduction: The Power of Orthogonal Reactivity
In the intricate world of complex molecule synthesis, particularly in pharmaceutical and materials science development, the ability to selectively functionalize an aromatic core is paramount. Among the vast arsenal of building blocks, trihalogenated benzenes stand out for their potential in sequential, site-selective cross-coupling reactions. 4-Bromo-1-chloro-2-iodobenzene is a quintessential example of such a reagent, offering a unique platform for chemists to install three different substituents onto a benzene ring in a controlled manner.[1] Its strategic advantage lies in the differential reactivity of its three halogen atoms, which allows for a programmed approach to molecular construction.[1]
This guide provides an in-depth cost-benefit analysis of employing this compound. We will delve into the causality behind its selective reactivity, compare it with viable alternatives, and provide field-proven experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Halogen Reactivity Hierarchy: A Double-Edged Sword
The utility of this compound is rooted in the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, which is governed by the carbon-halogen (C-X) bond dissociation energy.[2] This trend dictates that the rate of the crucial oxidative addition step follows the order: C-I > C-Br > C-Cl .[2][3]
-
The Benefit (Selective Functionalization): This reactivity gradient is the primary benefit. It allows a chemist to perform a reaction, such as a Sonogashira or Suzuki coupling, under mild conditions that exclusively activate the C-I bond, leaving the C-Br and C-Cl bonds untouched.[4] Subsequently, by employing more forcing conditions (e.g., different ligands, higher temperatures), the C-Br bond can be targeted, followed by the even more robust C-Cl bond. This built-in orthogonality provides a powerful and convergent approach to synthesizing complex, multi-substituted aromatic compounds.
-
The Cost (Experimental Complexity & Price): The "cost" is twofold. First, the starting material itself is a specialized reagent and is inherently more expensive than simpler di- or mono-halogenated analogues. Second, realizing the full potential of its sequential reactivity demands meticulous control over reaction conditions. A poorly optimized reaction can lead to a loss of selectivity, resulting in mixtures of products and diminished yields, thereby wasting the expensive starting material. The successful application of this reagent requires a higher investment in process development and optimization compared to simpler building blocks.
Comparative Analysis of Synthetic Alternatives
The decision to use this compound should be weighed against other available strategies. The optimal choice depends on the specific synthetic target and project constraints.
| Reagent/Strategy | Key Feature | Relative Cost | Primary Applications | Pros | Cons |
| This compound | Three distinct, orthogonal reactive sites on one core. | High | Multi-substituted pharmaceuticals, complex organic materials, combinatorial library synthesis. | Convergent synthesis; predictable regiochemistry; high molecular complexity from a single starting material. | High reagent cost; requires careful optimization of reaction conditions to ensure selectivity. |
| 1-Bromo-4-iodobenzene | Two distinct reactive sites. | Medium | Synthesis of bi-substituted compounds where sequential functionalization is needed. | Good reactivity difference between I and Br; less expensive than the tri-halo variant. | Limited to two modifications; less complex than the tri-halo variant. |
| 1-Bromo-4-chlorobenzene | Two reactive sites with a larger reactivity gap. | Low | General synthesis where one C-Br bond is functionalized, leaving a robust C-Cl for potential later-stage modification. | Inexpensive and widely available; high selectivity for C-Br functionalization is easily achieved. | Activating the C-Cl bond for the second coupling can be challenging and require harsh conditions. |
| Mono-haloarenes (e.g., Iodobenzene, Bromobenzene) | Single reactive site. | Very Low | Simple biaryl or aryl-alkyne synthesis. | Very low cost; straightforward, well-established protocols. | Unsuitable for building multi-substituted cores in a sequential manner. |
| Sequential Halogenation & Functionalization | Building complexity step-wise from a simpler core (e.g., benzene). | Variable | Custom synthesis of patterns not commercially available. | High flexibility in substitution patterns. | Multi-step, linear synthesis; can lead to lower overall yields; potential for isomeric mixtures. |
Decision Framework for Reagent Selection
To aid in the selection process, the following decision tree can be used to determine if the benefits of this compound justify its costs for a given project.
Caption: A decision-making workflow for selecting an appropriate halogenated benzene.
Experimental Deep Dive: Protocols and Mechanistic Rationale
The following protocols are illustrative examples demonstrating the selective functionalization of this compound. The choice of catalysts, ligands, and bases is critical for achieving the desired selectivity.
Workflow: Sequential Sonogashira and Suzuki Couplings
This workflow demonstrates the power of the reagent by first installing an alkyne at the most reactive C-I position, followed by an aryl group at the C-Br position.
Caption: Sequential functionalization workflow for this compound.
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position
Objective: To couple a terminal alkyne with the C-I bond of this compound while preserving the C-Br and C-Cl bonds.
-
Rationale: The Sonogashira reaction can be performed under very mild conditions.[4] We use a standard Pd(PPh₃)₂Cl₂/CuI catalyst system at room temperature. These conditions are kinetically insufficient to activate the stronger C-Br and C-Cl bonds, ensuring high selectivity for the C-I position.[2] An amine base like triethylamine (TEA) is used to act as both the base and a solvent.[5]
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed triethylamine (TEA) via syringe to dissolve the solids.
-
Add the terminal alkyne (e.g., Phenylacetylene, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromo-1-chloro-2-(phenylethynyl)benzene .
Protocol 2: Site-Selective Suzuki Coupling at the C-Br Position
Objective: To use the product from Protocol 1 and selectively couple an arylboronic acid at the C-Br position.
-
Rationale: The C-Br bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond.[6] To activate it, we increase the reaction temperature and use a stronger base like K₂CO₃ or Cs₂CO₃ in a solvent system such as dioxane/water.[7] The palladium catalyst, often with a more electron-rich ligand, can facilitate the oxidative addition to the C-Br bond without significantly disturbing the C-Cl bond.[6]
Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the product from Protocol 1, 4-Bromo-1-chloro-2-(phenylethynyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.).
-
Add a base, such as powdered K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final 4-(Aryl)-1-chloro-2-(phenylethynyl)benzene .
Conclusion
This compound is a powerful, albeit specialized, synthetic intermediate. Its primary benefit—the capacity for programmed, sequential functionalization—is unparalleled for constructing highly substituted aromatic cores in a convergent manner. This elegance, however, comes at a literal and figurative cost: a higher purchase price and the need for stringent control over reaction conditions to exploit its differential reactivity.
The decision to incorporate this reagent into a synthetic route is a strategic one. For projects where the rapid construction of molecular complexity from a single, versatile core is a priority, and where the budget accommodates a premium building block, its benefits often outweigh the costs. For simpler targets, more economical alternatives are likely a more prudent choice. Ultimately, a thorough analysis of the synthetic goals, timeline, and budget will determine if this reagent is the right tool for the job.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-chloro-2-iodobenzene
This guide provides essential safety and logistical information for the proper disposal of 4-bromo-1-chloro-2-iodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a procedural and logical framework for handling this compound, ensuring safety and regulatory compliance. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights into laboratory safety and chemical handling.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a tri-halogenated aromatic compound. Its chemical structure necessitates careful handling due to its inherent reactivity and toxicity. Understanding these hazards is the first principle of safe disposal.
Primary Hazards:
-
Irritation: The compound is a known irritant, causing irritation to the skin, eyes, and respiratory system.[1][2][3] Prolonged or repeated contact can lead to significant discomfort and potential tissue damage.
The causality behind these hazards lies in the molecule's ability to interfere with biological systems. Aryl halides can exhibit persistence in the environment and may undergo metabolic activation to more toxic intermediates.[6] Therefore, the disposal protocol is designed not just to protect the immediate handler but also to prevent long-term environmental contamination.[7]
Regulatory Framework: Navigating Compliance
The disposal of any chemical waste is governed by a strict regulatory framework. For this compound in the United States, the primary authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
A crucial point of this regulation is that the waste generator is solely responsible for determining if their waste is hazardous .[1][8] This determination follows a specific logic:
-
Is it a Listed Waste? The EPA maintains lists of specific hazardous wastes (F, K, P, and U-lists).[9] According to safety data sheets, this compound is not explicitly found on the RCRA P-series or U-series lists.[1]
-
Does it Exhibit a Hazardous Characteristic? If not listed, the waste must be evaluated for four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[10] For this compound, toxicity is the most relevant characteristic to consider.
-
Halogenated Organic Compound Classification: Under RCRA, wastes containing halogenated organic compounds (HOCs) at a concentration of 1,000 ppm or more are subject to specific treatment standards and are restricted from land disposal without prior treatment.[11][12][13] this compound is, by its structure, a HOC.
Given the "harmful" classification and the lack of complete toxicological data, the most prudent and compliant approach is to conservatively manage all this compound waste as hazardous waste .
On-Site Handling and Segregation Protocol
Proper disposal begins in the laboratory at the point of generation. Adherence to these steps prevents cross-contamination and ensures the safety of all personnel.
Step 1: Designate a Waste Container
-
Use a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid is appropriate.
-
The container must be in good condition, free of leaks or residues on the outside.
Step 2: Accurate Labeling (The Self-Validating System)
-
Immediately label the container. The label is a critical communication tool and must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics: "Toxic," "Irritant."
-
The date accumulation started.
-
Step 3: Segregation
-
Store the this compound waste separately from other waste streams, especially non-hazardous and non-halogenated waste.
-
Causality: Mixing halogenated waste with non-halogenated waste (like flammable solvents) can complicate the final disposal process, significantly increasing costs and regulatory burden, as the entire mixture may be subject to the more stringent regulations for HOCs.[11]
-
Store the waste container in a designated satellite accumulation area within the lab, away from heat, ignition sources, and incompatible materials like strong oxidizing agents or bases.[1][14]
Spill Management: Immediate Response Plan
Accidents happen; a prepared response is essential.
Step 1: Evacuate and Secure
-
Alert others in the area.
-
Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
Step 2: Don Appropriate PPE
-
Wear suitable personal protective equipment, including:
Step 3: Contain and Clean
-
For this solid compound, carefully sweep or vacuum the material.[1][8] Avoid actions that generate dust.
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into your designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
Step 4: Post-Spill Actions
-
Wash hands thoroughly after cleanup.
-
Report the spill to your EHS department, following institutional protocols.
Disposal Protocol: The Final Steps
Once the waste container is full or ready for disposal, follow this procedure.
Step 1: Final Packaging
-
Ensure the container lid is tightly sealed.
-
Wipe the exterior of the container to remove any external contamination.
-
Confirm the label is complete and legible.
Step 2: Arrange for Professional Disposal
-
Never dispose of this compound down the drain or in the regular trash. This is a direct violation of EPA regulations and poses a significant environmental hazard.[15]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for the chemical.
Step 3: Understanding the Final Destination
-
Due to its classification as a halogenated organic compound, the most common and environmentally responsible disposal method is high-temperature incineration .[11]
-
Causality: Incineration at high temperatures in a specialized facility is designed to break the carbon-halogen bonds and completely destroy the organic molecule, converting it to less harmful inorganic compounds like carbon dioxide, water, and hydrogen halides. The resulting acidic gases are then neutralized in a scrubber system before being released.[11] This method prevents the chemical from persisting in the environment.
Data and Workflow Summary
Quantitative Data and Hazard Summary
| Property | Value / Classification | Source |
| Chemical Formula | C₆H₃BrClI | [1][5] |
| Molecular Weight | 317.35 g/mol | [1][5] |
| Physical State | Solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [2][3][4][5] |
| RCRA Status | Not a P or U-listed waste. Must be evaluated for characteristics. Treat as hazardous. | [1] |
| Primary Disposal Route | High-Temperature Incineration | [11] |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aryl halide - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Variations by State Matrix [rila.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. youtube.com [youtube.com]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
